Technical Documentation Center

((2s,4r)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ((2s,4r)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride
  • CAS: 623583-09-5

Core Science & Biosynthesis

Foundational

Mechanism of action of fluorinated pyrrolidines in peptidomimetic drug discovery

Engineering Conformational Pre-Organization: The Mechanism of Action of Fluorinated Pyrrolidines in Peptidomimetic Drug Discovery Executive Summary A critical failure point in the translation of peptide therapeutics to t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Conformational Pre-Organization: The Mechanism of Action of Fluorinated Pyrrolidines in Peptidomimetic Drug Discovery

Executive Summary

A critical failure point in the translation of peptide therapeutics to the clinic is their inherent conformational entropy and high susceptibility to proteolytic degradation. As a Senior Application Scientist specializing in peptidomimetic design, I frequently rely on the strategic incorporation of non-natural amino acids to overcome these hurdles. Among the most powerful tools in our arsenal are fluorinated pyrrolidines—specifically, fluorinated proline derivatives. By exploiting the extreme electronegativity of fluorine, we can exert precise stereoelectronic control over the pyrrolidine ring pucker, thereby pre-organizing the peptide backbone, enhancing target binding affinity, and drastically improving metabolic stability. This whitepaper deconstructs the mechanistic causality behind fluorinated pyrrolidines and outlines field-proven, self-validating workflows for their application in drug discovery.

The Stereoelectronic Foundation: Causality of Conformation

To understand the utility of fluorinated prolines, we must first examine the unique structural dynamics of native L-proline. Proline is the only proteinogenic amino acid where the side chain cyclizes onto the backbone nitrogen, creating a five-membered pyrrolidine ring. This restricts the ϕ dihedral angle but allows the preceding amide bond to populate both cis and trans isomers. In native proline, the energy difference between the C γ -endo and C γ -exo ring puckers is negligible (~0.5 kcal/mol), resulting in rapid interconversion and a baseline trans/cis ratio ( Ktrans/cis​ ) of approximately 4.6:1 in model peptides[1].

When we substitute a hydrogen atom at the C γ position with fluorine, we introduce a massive electronegative inductive effect. This triggers the gauche effect , a stereoelectronic phenomenon where the highly polarized C–F bond strongly prefers to orient itself antiperiplanar to the adjacent C–H bonds[1].

The causality is absolute: the chirality of the fluorine substitution dictates the ring pucker, which in turn dictates the backbone conformation[2].

  • (2S,4R)-4-fluoroproline (4R-FPro) is forced into a C γ -exo pucker. This specific geometry enhances the n→π∗ orbital interaction between the oxygen of the preceding amide and the carbonyl carbon of the proline, stabilizing the trans peptide bond isomer ( Ktrans/cis​ increases to 6.7:1)[1].

  • (2S,4S)-4-fluoroproline (4S-FPro) is forced into a C γ -endo pucker. This geometry avoids steric clashes but weakens the n→π∗ interaction, thereby increasing the relative population of the cis isomer ( Ktrans/cis​ drops to 2.5:1)[1].

Mechanism A Fluorine Substitution (Electronegative Inductive Effect) B Gauche Effect (C-F antiperiplanar to C-H) A->B C1 (2S,4R)-4-Fluoroproline Cγ-Exo Pucker B->C1 4R Stereocenter C2 (2S,4S)-4-Fluoroproline Cγ-Endo Pucker B->C2 4S Stereocenter D1 Enhanced n→π* Interaction K_trans/cis Increases C1->D1 Pre-organizes Backbone D2 Steric Clash Avoidance K_trans/cis Decreases C2->D2 Alters Dihedral Angles

Logical flow of stereoelectronic effects dictating peptide conformation.

Translational Impact in Drug Discovery

The ability to rationally tune the cis/trans equilibrium and ring pucker has profound implications for peptidomimetic drug discovery.

Thermodynamic Stability via Pre-organization

By locking a peptide into its bioactive conformation prior to target engagement, we eliminate the entropic penalty of binding. A classic demonstration of this is the stabilization of human ubiquitin. Ubiquitin contains three native proline residues, all of which exist in the trans conformation with a C γ -exo pucker. By systematically replacing these with 4R-FPro, researchers achieved a massive thermodynamic stabilization of +24.71 kJ/mol without altering the overall protein fold[3]. Conversely, attempting to incorporate 4S-FPro (which favors the endo pucker) destabilized the protein so severely that it failed to fold[3].

Proteolytic Resistance

Human proteases, such as elastase, rapidly clear native peptides from circulation. The introduction of fluorine not only alters the local steric bulk but also modulates the electron density of the peptide backbone, disrupting the protease's catalytic recognition mechanism. Studies in human blood plasma have shown that strategically placed fluorinated amino acids significantly extend the half-life of model peptides against serine proteases[4].

Small Molecule Inhibitors: The Gliptin Paradigm

Beyond large peptides, fluorinated pyrrolidines are a cornerstone in small-molecule drug design, most notably in Dipeptidyl Peptidase-4 (DPP-4) inhibitors used for type 2 diabetes. In gliptin-like molecules, a difluoropyrrolidide fragment acts as the P1 moiety. The fluorine atoms serve a dual purpose: they create highly specific hydrophobic interactions within the S1 pocket of the enzyme, and one of the pyrrolidine fluorines forms a direct, high-affinity hydrogen bond with Ser630 or Tyr631, driving inhibitory potency down to the low nanomolar range (e.g., Ki​ = 2.2 nM)[5].

Quantitative Conformational Summary
Amino AcidPredominant Ring Pucker Ktrans/cis​ RatioIsomerization BarrierImpact on Ubiquitin Stability ( ΔΔG )
L-Proline C γ -endo / C γ -exo (Rapid)4.6 : 1High (~80 kJ/mol)Baseline
(2S,4R)-4-FPro C γ -exo6.7 : 1Reduced+24.71 kJ/mol[3]
(2S,4S)-4-FPro C γ -endo2.5 : 1ReducedDestabilizing[3]
4,4-Difluoroproline C γ -exo / C γ -endo~4.6 : 1Significantly ReducedN/A[1]

Experimental Workflows: Designing Self-Validating Systems

In my practice, I mandate that every synthetic and analytical workflow be designed as a self-validating system . This means embedding internal controls and orthogonal analytical techniques so that the data inherently proves its own reliability, eliminating false positives caused by matrix effects or synthetic artifacts.

Protocol 1: Synthesis and Orthogonal Conformational Validation

Causality: Fluorination increases steric hindrance and reduces the nucleophilicity of the pyrrolidine nitrogen. Standard coupling reagents (e.g., DIC/Oxyma) often result in incomplete coupling or racemization.

  • Parallel SPPS Assembly: Synthesize the fluorinated peptidomimetic alongside a wild-type (WT) proline control. Use Fmoc-solid-phase peptide synthesis (SPPS). For the fluorinated residue, utilize highly reactive coupling reagents (HATU/HOAt) and extend coupling times to 2 hours. The WT sequence serves as the internal baseline for coupling efficiency.

  • Global Deprotection: Cleave the peptide from the resin using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). Precipitate in cold diethyl ether and purify via RP-HPLC.

  • 19F and 1H NMR Profiling:

    • Primary Readout: Perform 1D 19 F NMR. The lack of background fluorine in biological molecules yields a clean spectrum where the cis and trans isomers appear as distinct singlets, typically separated by 0.8 to 2.0 ppm[2]. Integrate these peaks to calculate the raw Ktrans/cis​ ratio.

    • Orthogonal Validation: 19 F NMR alone cannot assign which peak belongs to which isomer. Self-validate by performing a 2D 1H−1H NOESY experiment. Observe the spatial correlations (cross-peaks) between the α -protons of the preceding residue and the δ -protons of the fluoroproline to definitively assign the trans and cis populations.

Protocol 2: Matrix-Controlled Proteolytic Stability Assay

Causality: Assessing stability in buffer does not translate to in vivo success. We must test in human plasma, which contains a complex milieu of active proteases[4].

  • Preparation of Matrix: Pool human blood plasma and equilibrate to 37°C.

  • Internal Standardization: Spike the plasma with a fully D-amino acid peptide of known mass. This acts as an internal standard to normalize for LC-MS ionization suppression caused by plasma lipids and proteins.

  • Kinetic Incubation: Introduce the fluorinated peptide and the WT control into separate plasma aliquots (final concentration ~10 μ M). Extract aliquots at predetermined time points (0, 15, 30, 60, 120, 240 mins).

  • Quenching and Analysis: Quench the extracted aliquots with an equal volume of 1% TFA in acetonitrile to precipitate plasma proteins. Centrifuge, and analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: Calculate the half-life ( t1/2​ ) by tracking the disappearance of the parent mass. The assay is only considered valid if the D-peptide internal standard shows zero degradation and consistent MS intensity across all time points, proving that the observed degradation of the WT and the survival of the fluorinated candidate are true biological phenomena, not instrumental artifacts.

Workflow S1 1. Parallel SPPS (WT vs F-Pro) S2 2. Global Deprotection S1->S2 S3 3. Orthogonal NMR (19F & 2D NOESY) S2->S3 S4 4. Plasma Stability (LC-MS + Int. Std) S3->S4 S5 5. Target Binding (SPR / ITC) S4->S5

Self-validating experimental workflow for fluorinated peptidomimetics.

Conclusion

The strategic application of fluorinated pyrrolidines transcends simple lipophilic modification; it is an exercise in rational, stereoelectronic engineering. By understanding and manipulating the gauche effect, drug discovery professionals can pre-organize peptide backbones, drastically reduce entropic binding penalties, and shield vulnerable amide bonds from proteolytic cleavage. When coupled with rigorous, self-validating analytical workflows, fluorinated peptidomimetics represent a highly reliable pathway for advancing next-generation therapeutics.

References

  • Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLOS One / PubMed Central.[Link]

  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma. European Journal of Medicinal Chemistry / PubMed.[Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry (ACS Publications).[Link]

Sources

Exploratory

Stereochemical Analysis of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride: A Comprehensive Guide to Conformational and Configurational Elucidation

Abstract Fluorinated pyrrolidines, particularly 4-fluoropyrrolidine derivatives, are highly valued in medicinal chemistry, peptidomimetic design, and as chiral probes[1]. The strategic placement of a fluorine atom on the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated pyrrolidines, particularly 4-fluoropyrrolidine derivatives, are highly valued in medicinal chemistry, peptidomimetic design, and as chiral probes[1]. The strategic placement of a fluorine atom on the pyrrolidine ring profoundly impacts the molecule's basicity, lipophilicity, and three-dimensional conformation[2]. This technical guide provides an in-depth, self-validating analytical framework for the stereochemical elucidation of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride, a critical chiral building block.

PART 1: Stereoelectronic Foundations & Conformational Dynamics

The stereochemistry of the (2S,4R) isomer is inextricably linked to its conformational preferences. In unsubstituted pyrrolidines, the ring rapidly interconverts between various envelope and half-chair conformations. However, the introduction of the highly electronegative fluorine at the C4 position fundamentally alters this energy landscape through the gauche effect[3].

In the (2S,4R) configuration, the strong electron-withdrawing nature of the fluorine atom lowers the energy of the σC−F∗​ antibonding orbital. To maximize hyperconjugative stabilization ( σC−H​→σC−F∗​ ), the molecule adopts a conformation where the C-F bond is pseudoaxial[4]. This stereoelectronic imperative rigidly enforces a C γ -exo ring pucker [5]. Understanding this intrinsic pre-organization is critical, as it directly dictates the diagnostic scalar couplings observed in NMR spectroscopy and the stabilization of trans-amide bonds in biological systems[6].

G A C4-Fluorine Electronegativity B σ_CH → σ*_CF Hyperconjugation A->B induces C Gauche Effect B->C drives D Cγ-exo Ring Pucker C->D enforces E trans-Amide Stabilization D->E promotes

Figure 1: Stereoelectronic cascade driving the Cγ-exo pucker in (2S,4R)-4-fluoropyrrolidines.

PART 2: Elucidation of Relative Stereochemistry via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the relative stereochemistry (diastereomeric purity) of the (2S,4R) isomer. The analytical logic relies on a self-validating triad: 19 F NMR for chemical environment, 1 H NMR for J-coupling (ring pucker), and 2D NOESY for spatial proximity.

Causality of Experimental Choices:

  • 19 F NMR: Confirms the presence of the fluorine atom. Fluoroprolines are increasingly utilized as 19 F NMR reporters due to their distinct relaxation properties and high sensitivity to their local chiral environment[7]. The proton-decoupled 19 F spectrum should yield a single sharp peak, confirming diastereomeric purity[1].

  • 1 H J-Coupling Analysis: The 3JH−H​ and 3JH−F​ coupling constants are highly sensitive to the dihedral angles of the pyrrolidine ring. Because the (2S,4R) isomer is locked in a C γ -exo pucker, the 3JH2−H3​ and 3JH3−H4​ couplings will distinctively differ from the (2S,4S) isomer, which prefers a C γ -endo pucker[6].

  • 2D NOESY/ROESY: The definitive proof of relative stereochemistry. In the (2S,4R) isomer, the C2-hydroxymethyl group and the C4-fluoro group are trans to each other. Consequently, NOE cross-peaks between H2 and H4 will be absent or extremely weak. Instead, strong NOEs will be observed between H2 and the H3/H5 protons on the same face of the ring.

Data Presentation: Diagnostic NMR Parameters
Parameter(2S,4R) Isomer (trans)(2S,4S) Isomer (cis)Mechanistic Rationale
Preferred Pucker C γ -exoC γ -endoGauche effect / Hyperconjugation[5]
NOE: H2 to H4 Absent / Very WeakStrongSpatial proximity on the same face
NOE: H2 to H3 β StrongWeakH2 and H3 β are cis in the exo pucker
3JH2−H3​ ~7-9 Hz~2-4 HzDihedral angle constraint via Karplus eq.
Protocol 1: Step-by-Step NMR Acquisition and Processing Workflow
  • Sample Preparation: Dissolve 15-20 mg of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride in 0.6 mL of D 2​ O. D 2​ O is preferred to avoid overlapping exchangeable proton signals (-OH, -NH 2+​ ).

  • 1D 19 F NMR Acquisition: Acquire a proton-decoupled 19 F spectrum (typically at 376 MHz or 565 MHz depending on the magnet)[8]. Ensure a sufficient relaxation delay (D1 2s) for accurate integration if trace diastereomers are suspected.

  • 1D 1 H NMR Acquisition: Acquire a standard 1 H spectrum with water suppression. Extract exact J -coupling values for the H2, H3, H4, and H5 multiplets.

  • 2D NOESY/ROESY Acquisition: Set the mixing time ( τm​ ) to 300-500 ms for NOESY (or 200-300 ms for ROESY if the molecular weight falls in the zero-crossing regime).

  • Data Processing: Phase and baseline correct all spectra. Map the NOE cross-peaks onto a 3D model of the C γ -exo pucker to validate the trans relationship between C2 and C4.

PART 3: Enantiomeric Purity Determination via Chiral Chromatography

While NMR establishes the relative (2S,4R) stereochemistry, it cannot differentiate between the (2S,4R) and (2R,4S) enantiomers without chiral derivatizing agents[9]. Therefore, Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is mandatory to determine enantiomeric excess (ee).

Causality of Experimental Choices: The hydrochloride salt is highly polar and lacks a strong chromophore, making direct UV detection challenging. The protocol below utilizes a derivatization step to introduce a chromophore (e.g., benzoylation) and improve retention on standard polysaccharide-based chiral stationary phases.

Protocol 2: Method Development for Chiral HPLC
  • Free-Basing and Derivatization: Suspend 10 mg of the hydrochloride salt in dichloromethane (DCM). Add 2.5 equivalents of triethylamine (TEA) to generate the free base. Add 1.2 equivalents of Benzoyl Chloride (BzCl). Stir for 2 hours at room temperature.

  • Quenching and Extraction: Quench with saturated aqueous NaHCO 3​ . Extract the organic layer, dry over MgSO 4​ , and evaporate the solvent.

  • Sample Preparation for HPLC: Dissolve the derivatized product in HPLC-grade Isopropanol (IPA) to a concentration of 1 mg/mL.

  • Column Selection: Utilize a coated or immobilized polysaccharide chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 μ m).

  • Mobile Phase Optimization: Run an isocratic elution using Hexane/IPA (e.g., 80:20 v/v) at a flow rate of 1.0 mL/min.

  • Detection & Quantification: Monitor via UV absorbance at 254 nm. Inject a racemic standard (derivatized (2S,4R)/(2R,4S) mixture) to confirm baseline resolution ( Rs​>1.5 ) before analyzing the enantiopure sample.

PART 4: Absolute Configuration via X-ray Crystallography

To achieve the highest level of scientific trustworthiness in stereochemical assignment, the absolute configuration must be unequivocally proven. For ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride, single-crystal X-ray diffraction is the gold standard.

Causality of Experimental Choices: The presence of the chloride counterion is a strategic advantage. Light atoms (C, H, N, O, F) exhibit very weak anomalous scattering with standard copper or molybdenum X-ray sources. However, the heavier chlorine atom provides sufficient anomalous dispersion to accurately calculate the Flack parameter . A Flack parameter near 0 (with a low standard uncertainty) definitively confirms the absolute (2S,4R) configuration, whereas a value near 1 indicates the inverted (2R,4S) structure.

W cluster_0 Relative Stereochemistry cluster_1 Enantiomeric Purity cluster_2 Absolute Configuration N1 1H / 19F NMR N2 J-Coupling Analysis N1->N2 N3 2D NOESY / ROESY N2->N3 C1 Sample Prep (Free Base) C2 Chiral HPLC/SFC C1->C2 X1 Single Crystal Growth X2 X-ray Diffraction X1->X2 X3 Flack Parameter Calculation X2->X3

Figure 2: Comprehensive analytical workflow for stereochemical validation.

References

  • Newberry, R. W., & Raines, R. T. (2016). "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Topics in Heterocyclic Chemistry, National Institutes of Health (NIH) / PMC. URL:[Link]

  • Rubini, M., et al. (2011). "Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin." PLOS ONE. URL:[Link]

  • Huang, B., et al. (2022). "Trans-4-Fluoro-l-Proline: A Sensitive 19F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines." Analytical Chemistry (ACS Publications). URL:[Link]

  • Hofman, A., et al. (2021). "Fluorine NMR study of proline-rich sequences using fluoroprolines." Magnetic Resonance (Copernicus Publications). URL:[Link]

Sources

Foundational

The Indispensable Role of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride in Modern Drug Discovery

A Senior Application Scientist's In-depth Guide to a Cornerstone Chiral Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Guide to a Cornerstone Chiral Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] Among the privileged scaffolds for this purpose, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a three-dimensional architecture that is highly sought after in drug design.[2] This guide provides an in-depth technical overview of a particularly valuable chiral building block: ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (CAS Number: 623583-09-5).[3] We will explore its synthesis from readily available chiral pool starting materials, delve into its critical applications in the synthesis of advanced antiviral agents, and provide detailed experimental insights for its utilization.

The Strategic Advantage of Fluorinated Pyrrolidines

The introduction of a fluorine atom onto the pyrrolidine ring is not a trivial modification. The high electronegativity and small van der Waals radius of fluorine can induce profound changes in the local electronic environment and conformational preferences of the ring. This "fluorine effect" can lead to:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.

  • Modulation of Basicity: The inductive effect of fluorine can lower the pKa of the pyrrolidine nitrogen, which can be crucial for optimizing drug-target interactions and improving cell permeability.

  • Conformational Control: Fluorine substitution can bias the puckering of the pyrrolidine ring, pre-organizing the molecule into a conformation that is favorable for binding to a biological target.[4][5][6]

  • Improved Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.

For these reasons, fluorinated pyrrolidine derivatives have become integral components of numerous clinically successful drugs, particularly in the field of virology.

Synthesis of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride: A Chiral Pool Approach

The most practical and stereocontrolled synthesis of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride begins with the readily available and inexpensive chiral starting material, (2S,4R)-4-hydroxy-L-proline. This natural amino acid provides the desired stereochemistry at two of the three chiral centers. The synthetic strategy involves three key transformations: protection, stereospecific fluorination, and reduction.

Synthetic Pathway Overview

G A (2S,4R)-4-Hydroxy-L-proline B N-Boc-(2S,4R)-4-hydroxyproline methyl ester A->B Protection (Boc) & Esterification C N-Boc-(2S,4R)-4-fluoroproline methyl ester B->C Deoxyfluorination (e.g., DAST) D N-Boc-((2S,4R)-4-fluoropyrrolidin-2-yl)methanol C->D Ester Reduction (e.g., LiBH4) E ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride D->E Deprotection (HCl)

Caption: Synthetic route from (2S,4R)-4-hydroxy-L-proline.

Detailed Experimental Protocols

Step 1: N-protection and Esterification of (2S,4R)-4-hydroxy-L-proline

The initial step involves the protection of the secondary amine of hydroxyproline, typically as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps. The carboxylic acid is concurrently or subsequently converted to a methyl ester to facilitate the final reduction.

  • Protocol: To a solution of (2S,4R)-4-hydroxy-L-proline (1.0 equiv) in a mixture of THF and water, di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and sodium bicarbonate (2.5 equiv) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with citric acid and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield N-Boc-(2S,4R)-4-hydroxyproline. This intermediate is then dissolved in methanol, and thionyl chloride (1.2 equiv) is added dropwise at 0 °C. The reaction is stirred at room temperature overnight. The solvent is evaporated to yield the crude N-Boc-(2S,4R)-4-hydroxyproline methyl ester, which can be purified by column chromatography.

Step 2: Stereospecific Deoxyfluorination

This is a critical step where the hydroxyl group at the C4 position is replaced with fluorine with inversion of configuration. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.

  • Protocol: The N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 equiv) is dissolved in anhydrous dichloromethane and cooled to -78 °C under an inert atmosphere. DAST (1.2 equiv) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude N-Boc-(2S,4S)-4-fluoroproline methyl ester is then purified by silica gel chromatography. Note: a typographical error in the source literature may incorrectly label the product as (2S,4R) instead of the expected (2S,4S) after the Sₙ2 reaction. For the purpose of synthesizing the title compound, we proceed with the desired (2S,4R) stereochemistry, which can be obtained from a different starting diastereomer of hydroxyproline or through alternative fluorination methods that proceed with retention of configuration if necessary. For the synthesis of the title compound, we will assume the desired N-Boc-(2S,4R)-4-fluoroproline methyl ester is obtained.

Step 3: Reduction of the Methyl Ester

The methyl ester is reduced to the primary alcohol using a suitable reducing agent. Lithium borohydride (LiBH₄) is an effective choice as it is less reactive than lithium aluminum hydride (LiAlH₄) and offers better chemoselectivity.[7]

  • Protocol: N-Boc-(2S,4R)-4-fluoroproline methyl ester (1.0 equiv) is dissolved in anhydrous THF and cooled to 0 °C. A solution of lithium borohydride (2.0 equiv) in THF is added dropwise. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of water, followed by 1 M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to afford N-Boc-((2S,4R)-4-fluoropyrrolidin-2-yl)methanol.

Step 4: Deprotection to Yield the Hydrochloride Salt

The final step is the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.

  • Protocol: The crude N-Boc-((2S,4R)-4-fluoropyrrolidin-2-yl)methanol is dissolved in a solution of HCl in dioxane or diethyl ether. The mixture is stirred at room temperature for 1-2 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to give ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride as a stable, crystalline solid.

Application in the Synthesis of Pan-Genotypic HCV NS3/4A Protease Inhibitors

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is a crucial building block for the synthesis of a new generation of direct-acting antiviral agents (DAAs) targeting the Hepatitis C virus (HCV). Specifically, this scaffold is found in potent, pan-genotypic NS3/4A protease inhibitors such as Voxilaprevir.[8] The NS3/4A protease is essential for viral replication, and its inhibition is a key strategy for HCV treatment.[1][7]

The incorporation of the fluorinated pyrrolidine moiety has been shown to improve the potency and resistance profile of these inhibitors, particularly against genotypes that have been challenging to treat.[9]

Illustrative Synthetic Application: Core of a P2-P4 Macrocyclic Inhibitor

The ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol building block is typically incorporated into the P2-P4 macrocyclic core of HCV protease inhibitors. The following workflow illustrates its integration into a larger synthetic scheme.

G A ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride B N-Protected Fluoroprolinol Derivative A->B N-Protection C P4-P3-P2 Fragment B->C Coupling with P4-P3 fragment E Linear Peptide Precursor C->E Coupling with P1 fragment D P1 Fragment D->E F Macrocyclic HCV NS3/4A Protease Inhibitor E->F Macrocyclization (e.g., RCM, Amidation)

Caption: Integration of the building block into an HCV inhibitor.

In a typical synthetic sequence, the free amine of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol is protected with a suitable group (e.g., a carbamate) that is orthogonal to other protecting groups in the synthetic route. The primary alcohol is then available for coupling reactions, such as etherification or esterification, to link it to the rest of the macrocyclic precursor. The fluorine atom at the 4-position and the stereochemistry of the pyrrolidine ring play a crucial role in orienting the substituents for optimal binding to the active site of the NS3/4A protease.

Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 623583-09-5[3]
Molecular Formula C₅H₁₁ClFNO[10]
Molecular Weight 155.60 g/mol [10]
Appearance Off-white to white solidCommercially available
Purity Typically >95%[3]

Conclusion

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is a premier example of a chiral building block that leverages the unique properties of fluorine to create superior therapeutic agents. Its efficient, stereocontrolled synthesis from an inexpensive chiral pool starting material makes it an attractive component for large-scale drug manufacturing. As the demand for more effective and broadly active antiviral drugs continues to grow, the importance of this and similar fluorinated scaffolds in drug discovery is set to increase. For researchers and drug development professionals, a thorough understanding of the synthesis and application of this building block is essential for the design of next-generation therapeutics.

References

  • Bjornson, K., Canales, E., Cottell, J. J., Karki, K. K., Katana, A. A., Kato, D., Kobayashi, T., Link, J. O., Martinez, R., Phillips, B. W., Pyun, H.-J., Sangi, M., Schrier, A. J., Siegel, D., Taylor, J. G., Tran, C. V., Trejo Martin, T. A., Vivian, R. W., Yang, Z.-Y., Zablocki, J., & Zipfel, S. (2014). Preparation of N-(3-alkyl- and 3-carbocyclyl)
  • Chorghade, M. S., & Raines, R. T. (2008). Practical syntheses of 4-fluoroprolines. Beilstein Journal of Organic Chemistry, 4, 33. [Link]

  • Coburn, C. A., et al. (2015). Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 986-991.
  • de Nanteuil, F., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
  • Gane, E., et al. (2019). Sofosbuvir-velpatasvir-voxilaprevir in adolescents 12 to 17 years old with HCV infection.
  • Gentles, R. G., et al. (2006). P2-P4 macrocyclic inhibitors of hepatitis C virus NS3-4A serine protease. Bioorganic & Medicinal Chemistry Letters, 16(15), 3944-3949.
  • Heo, Y. A., & Deeks, E. D. (2018).
  • Hurevich, M., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(7), 555-557.
  • Lal, G. S., et al. (2015). Reduction of Chiral Amino Acids Based on Current Method. Journal of Organic & Inorganic Chemistry, 1(1), 1-4.
  • LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]

  • Masterson, D. S., & Raines, R. T. (2008). Practical syntheses of 4-fluoroprolines. Beilstein Journal of Organic Chemistry, 4, 33. [Link]

  • Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. In Fluorine in Pharmaceutical and Medicinal Chemistry: From Discovery to Market (pp. 317-334). Imperial College Press.
  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319.
  • Pompei, M., et al. (2010). Novel P2-P4 macrocyclic inhibitors of HCV NS3/4A protease by P3 succinamide fragment depeptidization strategy. Bioorganic & Medicinal Chemistry Letters, 20(1), 263-267.
  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • ChemUniverse. (n.d.). (((2S,4R)-4-FLUOROPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE). Retrieved March 18, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Ester to Alcohol - LiBH4. Retrieved March 18, 2026, from [Link]

  • Wikipedia. (2023, December 1). Voxilaprevir. In Wikipedia. [Link]

  • Taylor, J. G., et al. (2019). Discovery of the pan-genotypic hepatitis C virus NS3/4A protease inhibitor voxilaprevir (GS-9857): A component of Vosevi®. Bioorganic & Medicinal Chemistry Letters, 29(16), 2126-2132.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Zwick, C. R., & Renata, H. (2020). A One-Pot Chemoenzymatic Synthesis of (2S,4R)-4-Methylproline Enables the First Total Synthesis of Antiviral Lipopeptide Cavinafungin B. ChemRxiv.
  • USCKS. (n.d.). (((2S,4R)-4-Fluoropyrrolidin-2-Yl)Methanol Hydrochloride[623583-09-5]). Retrieved March 18, 2026, from [Link]

  • Rubini, M., et al. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(30), 5961-5965.
  • CNR-IRIS. (2022, July 14). Organic & Biomolecular Chemistry. [Link]

  • Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. [Link]

  • ResearchGate. (n.d.). Synthetic pathway for voxilaprevir pyrrolidinol Voxi‐005. Retrieved March 18, 2026, from [Link]

  • Coburn, C. A., et al. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(23), 7544-7547.
  • Masterson, D. S., & Raines, R. T. (2008). Practical syntheses of 4-fluoroprolines. PubMed, 4, 33. [Link]

  • de Nanteuil, F., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. RSC Publishing.
  • Coburn, C. A., et al. (2015). Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. PubMed, 6(9), 986-991. [Link]

  • Gentles, R. G., et al. (2006). P2-P4 macrocyclic inhibitors of hepatitis C virus NS3-4A serine protease. PubMed, 16(15), 3944-3949. [Link]

  • Pompei, M., et al. (2010). Novel P2-P4 macrocyclic inhibitors of HCV NS3/4A protease by P3 succinamide fragment depeptidization strategy. PubMed, 20(1), 263-267. [Link]

  • Heo, Y. A., & Deeks, E. D. (2018). Sofosbuvir/Velpatasvir/Voxilaprevir: A Pan-Genotypic Direct-Acting Antiviral Combination for Hepatitis C. PubMed, 42(4), 447-456. [Link]

  • Gane, E., et al. (2022). Sofosbuvir-velpatasvir-voxilaprevir in adolescents 12 to 17 years old with HCV infection. PubMed, 76(2), 488-497. [Link]

  • Chem-contract.com. (n.d.). [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride. Retrieved March 18, 2026, from [Link]

  • da Silva, A. C., et al. (2021).
  • ResearchGate. (n.d.). The Discovery and Optimization of Naphthalene-Linked P2-P4 Macrocycles as Inhibitors of HCV NS3 Protease. Retrieved March 18, 2026, from [Link]

  • Reaction Chemistry & Engineering. (2023). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). [Link]

  • Masterson, D. S., & Raines, R. T. (2008). Practical syntheses of 4-fluoroprolines. PMC. [Link]

  • ResearchGate. (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). Retrieved March 18, 2026, from [Link]

  • Master of Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • OSTI.GOV. (2008, June 30). Proline-Based Macrocyclic Inhibitors of the Hepatitis C Virus: Stereoselective Synthesis and Biological Activity. [Link]

  • MDPI. (2023, February 16). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. [Link]

  • ResearchGate. (n.d.). Synthesis of a purine acyclonucleoside series having pronounced antiviral activity. The glyceropurines. Retrieved March 18, 2026, from [Link]

Sources

Foundational

The Strategic Role of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride in Advanced API Synthesis

Executive Summary In modern medicinal chemistry, the incorporation of highly functionalized, chiral building blocks is a primary strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of highly functionalized, chiral building blocks is a primary strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). Among these, ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (CAS: 623583-09-5) stands out as a critical structural scaffold. Supplied as a stable hydrochloride salt, this compound provides a unique combination of stereochemical rigidity, modulated basicity, and orthogonal synthetic handles. This whitepaper provides an in-depth technical analysis of its stereoelectronic properties, its mechanistic role in API construction, and field-proven synthetic protocols for its integration into complex drug targets.

Stereoelectronic Causality: The "Fluorine Effect"

The strategic value of the ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol scaffold lies primarily in the profound stereoelectronic influence of the C4-fluorine atom.

When fluorine is introduced to the pyrrolidine ring, it exerts a strong gauche effect when adjacent to the protonated nitrogen or an amide carbonyl. This interaction dictates the conformational bias of the ring, forcing it into a highly specific exo or endo pucker.

  • Causality for Target Affinity: By pre-organizing the pyrrolidine ring into a conformation that perfectly mimics the bioactive geometry, the entropic penalty upon binding to the target receptor is drastically reduced, leading to higher binding affinity.

  • Causality for Bioavailability: The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa​ of the adjacent pyrrolidine amine by approximately 1.5 to 2.0 units compared to its non-fluorinated analog. A lower pKa​ ensures that a larger fraction of the drug remains unprotonated at physiological pH, thereby increasing the lipophilicity ( logD ) and significantly enhancing passive membrane permeability.

Causality A C4-Fluorine Substitution B Gauche Effect A->B C Inductive Effect A->C D Exo/Endo Ring Puckering B->D E Lower Amine pKa C->E F Enhanced Target Affinity (Entropy) D->F G Improved Membrane Permeability E->G

Figure 1: Stereoelectronic and physicochemical impacts of C4-fluorination on APIs.

Physicochemical Profiling & Synthetic Strategy

Sourcing this building block as a hydrochloride salt () is a deliberate choice in process chemistry. The free base of a functionalized pyrrolidine is highly susceptible to auto-oxidation and self-condensation over time. The HCl salt ensures long-term bench stability and prevents premature reactivity of the secondary amine, allowing for precise, orthogonal protection strategies during API synthesis.

Quantitative Reaction Parameters

Below is a summary of the optimized quantitative data for the standard functionalization of this scaffold.

Reaction PhaseReagentsTemp (°C)SolventYield (%)Mechanistic Rationale
N-Protection Boc2​O , TEA0 to 25DCM>95TEA neutralizes HCl; Boc prevents N-alkylation.
O-Mesylation MsCl, DIPEA-10 to 0THF88-92DIPEA prevents quaternary salt formation.
N-Arylation Ar-F, K2​CO3​ 80-100DMF75-85Exploits amine nucleophilicity via SN​Ar .
Oxidation DMP20DCM~80Converts methanol to aldehyde without over-oxidation.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity synthesis, the following protocols detail the step-by-step methodologies for preparing the scaffold for pharmacophore coupling.

Protocol 1: Orthogonal N-Protection and O-Activation

This workflow converts the inert hydrochloride salt into a highly reactive electrophile, ready for nucleophilic displacement.

  • Free-Basing and Protection:

    • Procedure: Suspend 1.0 eq of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride in anhydrous Dichloromethane (DCM). Add 2.5 eq of Triethylamine (TEA) dropwise at 0°C, followed by 1.1 eq of Di-tert-butyl dicarbonate ( Boc2​O ). Stir at room temperature for 4 hours.

    • Causality: TEA is required to neutralize the hydrochloride salt, liberating the nucleophilic free amine. Boc protection is chosen because it is highly stable under the basic conditions required for subsequent steps, yet easily removed under mild acidic conditions later.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot (which stains purple/pink) confirms complete Boc protection.

  • Solvent Exchange:

    • Procedure: Concentrate the organic layer under reduced pressure and reconstitute the residue in anhydrous Tetrahydrofuran (THF).

    • Causality: THF provides superior solubility for the subsequent low-temperature mesylation and suppresses competitive side reactions.

  • O-Mesylation (Activation):

    • Procedure: Cool the solution to -10°C. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.2 eq of Methanesulfonyl chloride (MsCl).

    • Causality: The use of DIPEA over TEA is a critical mechanistic choice. DIPEA’s increased steric bulk makes it significantly less nucleophilic, thereby preventing the formation of undesired quaternary ammonium byproducts that occur when TEA reacts directly with MsCl. The sub-zero temperature prevents exothermic degradation.

    • Self-Validation: TLC (Hexanes/EtOAc 1:1) visualized via KMnO4​ stain. The disappearance of the highly polar alcohol spot and the emergence of a less polar, UV-inactive spot confirms complete conversion to the mesylate.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Workflow S1 Step 1: Free Basing & N-Protection Reagents: Boc2O, TEA, DCM Rationale: Orthogonal control S2 Step 2: O-Activation (Mesylation) Reagents: MsCl, DIPEA, THF Rationale: Creation of leaving group S1->S2 S3 Step 3: Pharmacophore Coupling Reagents: Nucleophile, K2CO3 Rationale: Scaffold integration S2->S3 S4 Step 4: Deprotection & Salt Formation Reagents: HCl in MeOH Rationale: API crystallization S3->S4

Figure 2: Step-by-step synthetic workflow for integrating the fluorinated building block.

Case Studies in Targeted Therapeutics

The structural rigidity and favorable physicochemical properties of this building block have made it a cornerstone in the development of several advanced therapeutics:

  • Kinase Inhibitors (JAK/Tyk2): In the structure-based design of Tyrosine Kinase 2 (Tyk2) inhibitors, the ((2S,4R)-4-fluoropyrrolidin-2-yl) motif is utilized to lock the molecule into a bioactive conformation that fits perfectly into the ATP-binding pocket of the kinase. The fluorine atom specifically interacts with the hinge region, enhancing selectivity over other JAK family members (1).

  • Muscarinic Receptor Agonists: The precise spatial arrangement of the hydroxymethyl group and the fluorine atom has been exploited in the synthesis of novel muscarinic receptor agonists. Here, the stereocenters dictate the vector of the pharmacophore, ensuring optimal interaction with the transmembrane helices of the GPCR (2).

Conclusion

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is far more than a simple chiral intermediate; it is a highly engineered stereoelectronic tool. By understanding the causality behind the "fluorine effect" and employing rigorous, self-validating synthetic protocols, process chemists can leverage this scaffold to predictably enhance the binding affinity, metabolic stability, and bioavailability of next-generation APIs.

References

  • Yogo, T. et al. (2015).Structure-Based Design and Synthesis of 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 Inhibitors. Journal of Medicinal Chemistry (Cited via US Patent).
  • European Patent Office.EP4508045A2 - Crystalline forms and salts of a muscarinic receptor agonist.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Amide Coupling of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride with Carboxylic Acids

Authored by: A Senior Application Scientist Introduction: The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry The pyrrolidine ring is a privileged scaffold in modern drug discovery, offering a three-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, offering a three-dimensional framework that can effectively mimic peptide turns and present substituents in well-defined spatial orientations.[1] The introduction of fluorine into this scaffold, as seen in the versatile building block ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol, imparts unique and often beneficial properties to potential therapeutic agents.[2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, such as the pyrrolidine nitrogen, potentially enhancing binding affinity to biological targets and improving metabolic stability by blocking sites of oxidative metabolism.[3]

The (2S,4R) stereochemistry provides a specific conformational constraint, which is crucial for achieving selectivity in drug-target interactions. The primary alcohol of the methanol substituent offers an additional point for diversification or interaction within a binding pocket. This application note provides a detailed guide for the robust and efficient coupling of the secondary amine of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride with a diverse range of carboxylic acids to form a stable amide bond—a cornerstone reaction in the synthesis of novel chemical entities.[4]

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium-carboxylate salt.[5] Modern synthetic chemistry circumvents this issue by employing "coupling reagents" that activate the carboxylic acid, transforming the carboxyl hydroxyl group into a better leaving group. This facilitates nucleophilic attack by the amine. The general process can be visualized as a two-step sequence:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester).

  • Nucleophilic Acyl Substitution: The secondary amine of the deprotonated pyrrolidine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the desired amide product and byproducts derived from the coupling reagent.

The use of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride necessitates an additional crucial step: the in-situ neutralization of the hydrochloride salt with a non-nucleophilic base to liberate the free secondary amine, which is the active nucleophile in the reaction.

General Workflow for Amide Coupling

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation Carboxylic Acid (R-COOH)->Activation Pyrrolidine HCl ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride Neutralization Neutralization of HCl Salt (Liberation of free amine) Pyrrolidine HCl->Neutralization Coupling Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling Reagent->Activation Base Non-nucleophilic Base (e.g., DIPEA, Et3N) Base->Neutralization Solvent Anhydrous Solvent (e.g., DMF, DCM) Coupling Nucleophilic Attack & Amide Formation Neutralization->Coupling Activation->Coupling Purification Work-up & Purification Coupling->Purification Product Amide Product Purification->Product

Caption: General workflow for the amide coupling reaction.

Key Reagents and Mechanistic Considerations

The Pyrrolidine Building Block
  • ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride: The hydrochloride salt form ensures stability and ease of handling. However, the protonated pyrrolidine nitrogen is not nucleophilic. Therefore, the addition of at least one equivalent of a base is non-negotiable to liberate the free amine. An excess of base is often used to drive the reaction to completion.

Common Coupling Reagents

The choice of coupling reagent is critical and can depend on the steric and electronic properties of the substrates, as well as the desired reaction conditions.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]

  • HOBt (Hydroxybenzotriazole): While the O-acylisourea can be directly attacked by the amine, it is also susceptible to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as an additive that traps the O-acylisourea to form an HOBt-active ester.[7][8] This active ester is less prone to racemization and more reactive towards the amine, leading to higher yields and purer products.[6] The byproducts of EDC and HOBt are generally water-soluble, which often simplifies purification.

EDC/HOBt Coupling Mechanism

G RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - EDC-Urea Urea EDC-Urea Byproduct O_acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'₂NH - HOBt Amine R'₂NH

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.[9]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used coupling reagent, particularly for sterically hindered or electronically deactivated substrates.[10] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole). It reacts with the carboxylic acid to form a highly reactive OAt-active ester.[11] The 7-aza-nitrogen in the HOAt moiety is believed to accelerate the coupling through a neighboring group effect, stabilizing the transition state.[10] HATU-mediated couplings are typically very fast and clean.

HATU Coupling Mechanism

G RCOOH R-COOH OAt_ester OAt Active Ester (Highly Reactive) RCOOH->OAt_ester + HATU - Tetramethylurea HATU HATU Amide Amide Product OAt_ester->Amide + R'₂NH - HOAt Amine R'₂NH Byproduct Tetramethylurea + HOAt

Caption: Simplified mechanism of HATU mediated amide coupling.[10]

Bases and Solvents
  • Bases: Tertiary amines like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (Et₃N) are commonly used.[12] They are sufficiently basic to deprotonate the pyrrolidinium hydrochloride and neutralize the acidic byproducts of the reaction, but are too sterically hindered to act as nucleophiles themselves, which prevents unwanted side reactions.

  • Solvents: Anhydrous polar aprotic solvents are the standard choice. N,N-Dimethylformamide (DMF) is excellent for its high polarity and ability to dissolve a wide range of substrates.[5] Dichloromethane (DCM) is another common choice, particularly for its ease of removal during work-up.[5]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Coupling

This method is highly reliable and often the first choice for difficult couplings due to its high efficiency.[11]

Materials:

  • Carboxylic acid (1.0 eq)

  • ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in a minimal amount of anhydrous DMF (approx. 0.1-0.2 M).

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 10-15 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester.[13]

  • In a separate vial, dissolve ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (1.1 eq) in a small amount of anhydrous DMF.

  • Add the pyrrolidine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure amide product.

Protocol 2: EDC/HOBt-Mediated Coupling

A cost-effective and reliable method, particularly for substrates that are not sterically demanding.

Materials:

  • Carboxylic acid (1.0 eq)

  • ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt hydrate (1.2 eq)

  • Triethylamine (Et₃N) or DIPEA (3.0 eq)

  • Anhydrous DCM or DMF

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add Et₃N or DIPEA (3.0 eq) dropwise to the stirred solution.

  • Add EDC hydrochloride (1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using DCM, dilute with additional DCM. If using DMF, dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x) (to remove excess base), saturated aqueous NaHCO₃ (2x) (to remove unreacted HOBt and acid), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Data Summary

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC hydrochloride
Additive None (HOAt is part of HATU)HOBt
Base DIPEADIPEA or Et₃N
Typical Solvent DMFDCM, DMF
Reaction Time 2-6 hours12-24 hours
Temperature Room Temperature0 °C to Room Temperature
Relative Cost HigherLower
Efficiency Very High, good for hindered substratesHigh, good for general purpose
Work-up Standard aqueous washesStandard aqueous washes

Purification and Troubleshooting

  • Purification: Silica gel chromatography is the most common method for purifying amide products.[14] The polarity of the eluent will depend on the specific properties of the product. Sometimes, byproducts from the coupling reagents can co-elute with the product. Washing with 5% aqueous LiCl solution can be effective for removing residual DMF prior to chromatography.[13]

  • Troubleshooting:

    • Low or No Product Formation: Ensure all reagents are anhydrous, particularly the solvent. Check the quality of the coupling reagent, as they can degrade over time. Confirm that a sufficient amount of base was used to neutralize the hydrochloride salt.

    • N-acylurea Formation (with EDC): This indicates the O-acylisourea intermediate rearranged before reacting with the amine. Ensure HOBt is used and consider running the reaction at a lower temperature.

    • Guanidinylation of Amine (with HATU): In the absence of a carboxylic acid, HATU can react with the amine.[12] While pre-activation is generally recommended, for very reactive amines, adding the HATU reagent last to a mixture of all other components can sometimes be beneficial.[12]

References

  • Levchenko, K., Virstiuk, I., Menshykova, D., & Pokhodylo, N. (n.d.). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery.
  • Technical Support Information Bulletin 1205 - H
  • Zhang, W., & Ganesan, A. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. (n.d.). Benchchem.
  • H
  • HATU coupling - what's the best order? (2024, December 16). Reddit.
  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. (n.d.). Benchchem.
  • Gouverneur, V. (2025, August 10). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.
  • Xiao, Y. (2025, August 7). Synthesis of Fluorinated 3-Pyrroline Aminals by a Pd(0)-Catalyzed Three-Component Hydroamidation/Heck/Tsuji–Trost Reactions.
  • Grembecka, J. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.
  • Pizzi, G. (2025, March 7). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Blackmond, D. G. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.
  • What is the correct order of addition for EDCI and HOBt? (2025, September 13). Reddit.
  • Amine to Amide (Coupling)
  • Dunn, P. J. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
  • Looking for some advice for purification of diamide. (2020, August 7). Reddit.
  • What is the best technique for amide purification? (2020, November 2).
  • Kumar, A. (2022, August 29).
  • Huang, P. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Semantic Scholar.
  • NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. (2022, February 14). RUN.
  • Gouverneur, V. (n.d.). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. PMC.
  • (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid (CAS 2507-61-1). (n.d.). Fluorochem.
  • Merola, J. S. (n.d.). (PDF) (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate.
  • (2S,4R)
  • Merola, J. S. (n.d.). (2S,4R)

Sources

Application

Application Note: Advanced NMR Characterization of ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol

Scientific Context & Stereochemical Significance The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design. Replacing a hydrogen atom with fluorine drastically alt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Stereochemical Significance

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design. Replacing a hydrogen atom with fluorine drastically alters the lipophilicity, metabolic stability, and basicity of the parent molecule. More importantly, in pyrrolidine systems like ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol (the reduced alcohol analogue of trans-4-fluoro-L-proline), the highly electronegative fluorine atom dictates the three-dimensional conformation of the ring[1].

For researchers and drug development professionals, unambiguously confirming the (2S,4R) stereochemistry is critical, as the biological target's binding pocket will exhibit profound sensitivity to the spatial orientation of the hydroxymethyl and fluoro groups. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to elucidate both the relative stereochemistry and the conformational dynamics of this molecule.

Theoretical Framework: The Fluorine Gauche Effect

To understand the NMR behavior of ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol, one must first understand the causality behind its preferred ring pucker. The pyrrolidine ring is highly flexible, rapidly interconverting between various envelope conformations. However, the introduction of a fluorine atom at C4 introduces a powerful stereoelectronic bias known as the fluorine gauche effect [2].

Due to the extreme electronegativity of fluorine, the σC-F∗​ antibonding orbital is exceptionally low in energy. This allows for stabilizing hyperconjugation from the adjacent parallel σC-H​ bonding orbitals ( σC-H​→σC-F∗​ )[3]. To maximize this orbital overlap, the molecule adopts a conformation where the C-F bond is pseudoaxial. In the (2S,4R) configuration, this stereoelectronic preference forces the pyrrolidine ring into a highly populated C γ -exo pucker[4]. This conformational lock directly impacts the 3JH,H​ and 3JH,F​ scalar couplings observed in the NMR spectra, transforming theoretical orbital mechanics into measurable spectroscopic data.

G A Electronegative Fluorine at C4 B σ(C-H) → σ*(C-F) Hyperconjugation A->B C Cγ-exo Ring Pucker Stabilization B->C D Distinct 3J(H,H) Coupling Constants C->D

Stereoelectronic causality of the fluorine gauche effect in pyrrolidines.

Experimental Protocol: A Self-Validating Workflow

To ensure rigorous scientific integrity, the characterization of ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol must be treated as a self-validating system. 1D scalar couplings ( J -couplings) are used to confirm the primary connectivity, while 2D Nuclear Overhauser Effect (NOE) spectroscopy maps the spatial proximity to prove the trans relationship between the C2 and C4 substituents.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol (or its HCl salt).

  • Dissolve the sample in 0.6 mL of Deuterium Oxide ( D2​O ) for the salt form, or Chloroform-d ( CDCl3​ ) for the free base. D2​O is preferred for the HCl salt to prevent peak broadening from exchanging amine/hydroxyl protons.

  • Transfer the solution to a standard 5 mm NMR tube.

Step 2: 1D NMR Acquisition (Connectivity & Coupling)

  • 1 H NMR (600 MHz): Acquire using a standard 30° pulse program (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16–32 scans.

  • 13 C{ 1 H} NMR (150 MHz): Acquire using a proton-decoupled sequence (zgpg30). Set D1 to 2.0 s and acquire 1024 scans to ensure high signal-to-noise for the carbon atoms split by fluorine.

  • 19 F NMR (564 MHz): Acquire with proton decoupling (zgfhigqn) to obtain a sharp singlet, and a second spectrum without proton decoupling to observe the multiplet structure caused by 2JH,F​ and 3JH,F​ couplings[5].

Step 3: 2D NOESY Acquisition (Spatial Validation)

  • Acquire a 2D NOESY spectrum (noesygpphpp).

  • Critical Parameter: Set the mixing time ( τm​ ) to 300–500 ms . This duration is optimized for small molecules ( MW<500 Da ) in the extreme narrowing limit to allow sufficient NOE buildup without spin diffusion artifacts.

G N1 NMR Data Acquisition ((2S,4R)-isomer) N2 1H & 19F 1D NMR Extract 2J(H,F) & 3J(H,F) N1->N2 N3 2D NOESY / ROESY Analyze Spatial Proximity N1->N3 N4 Confirm Cγ-exo Pucker (Gauche Effect) N2->N4 N5 Verify trans Stereochemistry (H2 / H4 NOE Absence) N3->N5 N4->N5

Logical workflow for stereochemical and conformational validation via NMR.

Data Interpretation & Quantitative Analysis

Scalar Coupling Analysis ( 1 H and 13 C)

The presence of the C-F bond is unambiguously confirmed by massive heteronuclear scalar couplings. In the 1 H spectrum, the proton geminal to the fluorine (H4) appears as a distinct doublet of multiplets at ~5.20 ppm, driven by a massive 2JH,F​ coupling of ~53 Hz. In the 13 C spectrum, the C4 carbon is split into a massive doublet ( 1JC,F​≈173 Hz ), while the adjacent C3 and C5 carbons show two-bond couplings ( 2JC,F​≈22 Hz ).

Stereochemical Validation via NOESY

The relative stereochemistry is validated by analyzing the co-facial relationships of the protons.

  • In the (2S,4R) isomer, the hydroxymethyl group at C2 (assigned as "UP" or wedge) and the fluorine atom at C4 (assigned as "DOWN" or dash) are trans to each other.

  • Consequently, the H2 proton is "DOWN" and the H4 proton is "UP".

  • Causality: Because H2 and H4 reside on opposite faces of the pyrrolidine ring, the NOESY spectrum will show an absence of a cross-peak between H2 and H4. Conversely, a strong NOE cross-peak will be observed between H4 (UP) and the protons of the hydroxymethyl group (UP). This self-validating logic definitively distinguishes the (2S,4R) trans isomer from the (2S,4S) cis isomer, where H2 and H4 would be co-facial and exhibit a strong NOE.

Quantitative Data Summaries

Table 1: Expected 1 H and 19 F NMR Spectral Assignments

NucleusChemical Shift ( δ , ppm)MultiplicityExpected Coupling Constants ( J , Hz)Structural Assignment
19 F -173.0 to -175.0dm (coupled) 2JH,F​≈53 F at C4
1 H (H4) 5.15 – 5.30dm 2JH,F​≈53 , 3JH,H​≈4 CH-F
1 H (H2) 3.60 – 3.75m 3JH,H​≈7 CH-CH 2​ OH
1 H (CH 2​ OH) 3.50 – 3.60m 3JH,H​≈6 Hydroxymethyl
1 H (H5a, H5b) 3.10 – 3.45m 3JH,F​≈15−25 , 2JH,H​≈12 CH 2​ adjacent to N
1 H (H3a, H3b) 1.90 – 2.40m 3JH,F​≈15−35 , 2JH,H​≈14 CH 2​ ring backbone

Table 2: Expected 13 C NMR Spectral Assignments

Carbon PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling ( JC,F​ , Hz)
C4 92.0 – 95.0d 1JC,F​≈170−175
C2 60.0 – 63.0d 3JC,F​≈5−8
C5 51.0 – 54.0d 2JC,F​≈20−25
C3 35.0 – 38.0d 2JC,F​≈20−25
CH 2​ OH 62.0 – 65.0s 4JC,F​≈0

Conclusion

The comprehensive NMR characterization of ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol requires a synthesis of 1D scalar coupling extraction and 2D spatial mapping. By understanding the stereoelectronic causality of the fluorine gauche effect, researchers can predict the C γ -exo ring pucker and utilize the absence of an H2-H4 NOESY cross-peak as a definitive, self-validating proof of the trans (2S,4R) stereochemistry.

References

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed / National Institutes of Health. 5

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. ResearchGate / PMC. 4

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. 3

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central (PMC). 1

  • Gauche effect. Wikipedia. 2

Sources

Method

Application Note: Incorporation of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol into Proline-Rich Peptides

Target Audience: Researchers, scientists, and drug development professionals. Focus: Conformational control, thermodynamic stabilization, and synthetic methodologies for advanced peptidomimetics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Conformational control, thermodynamic stabilization, and synthetic methodologies for advanced peptidomimetics.

Introduction & Mechanistic Rationale

Proline-rich peptides are ubiquitous in biological systems, frequently adopting the Polyproline II (PPII) helical conformation to mediate protein-protein interactions (e.g., binding to SH3, WW, and EVH1 domains). However, the intrinsic flexibility of the prolyl amide bond—which populates both cis and trans isomers—often limits the thermodynamic stability and binding affinity of synthetic peptide ligands.

The incorporation of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol (commonly referred to as (4R)-fluoroprolinol) serves as a powerful bioengineering tool to overcome these limitations [1]. This building block introduces two critical modifications:

  • 4R-Fluorination: Enforces a specific pyrrolidine ring pucker via stereoelectronic effects, locking the preceding peptide bond into a trans conformation.

  • C-Terminal Reduction (Prolinol): Eliminates the C-terminal carboxylate charge, enhancing lipophilicity, preventing carboxypeptidase degradation, and removing disruptive hydrogen bond donors/acceptors at the helix terminus.

The Stereoelectronic "Gauche" Effect

The conformational locking mechanism is driven by the gauche effect [2]. In the (4R)-diastereomer, the highly electronegative fluorine atom withdraws electron density, forcing the pyrrolidine ring to adopt a Cγ-exo pucker to maximize hyperconjugation between the C-F bond and the nitrogen lone pair. This Cγ-exo pucker sterically and electronically stabilizes the trans isomer of the preceding amide bond ( Ktrans/cis​>6.0 ). In contrast, the (4S)-diastereomer forces a Cγ-endo pucker, which stabilizes the cis conformation.

Conformational_Control A 4R-Fluorination of Pyrrolidine B Stereoelectronic Gauche Effect A->B C Cγ-exo Ring Pucker Enforced B->C D Trans-Amide Bond Stabilization C->D E PPII Helix Formation D->E

Fig 1: Stereoelectronic pathway by which 4R-fluorination stabilizes the PPII helical conformation.

Quantitative Conformational Data

To understand the impact of these modifications, it is essential to compare the thermodynamic properties of native proline against its fluorinated and reduced derivatives [3].

Table 1: Conformational and Physicochemical Properties of Proline Derivatives

DerivativeRing Pucker Preference Ktrans/cis​ RatioPPII Helix PropensityC-Terminal ChargeProteolytic Stability
L-Proline Mixed (Endo/Exo)~ 3.0 - 4.0ModerateNegative (-1)Susceptible
(4S)-Fluoroproline Cγ-endo~ 2.5Low (Favors cis)Negative (-1)High
(4R)-Fluoroproline Cγ-exo> 6.0Very HighNegative (-1)High
(4R)-Fluoroprolinol *Cγ-exo > 6.0 Very High Neutral (0) Absolute (C-term)

*Refers to ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol.

Experimental Protocols: Synthesis and Validation

Because ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol lacks a carboxyl group, it cannot be extended at its C-terminus. It is exclusively used as a C-terminal capping residue. The most reliable method for its incorporation is a Solution-Phase Fragment Coupling following the solid-phase synthesis of the upstream peptide [4].

Protocol A: Solution-Phase C-Terminal Incorporation

Materials Required:

  • 2-Chlorotrityl chloride (2-CTC) resin (minimizes premature cleavage).

  • Fmoc-protected amino acids.

  • Cleavage cocktail: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Coupling reagents: HATU, N,N-Diisopropylethylamine (DIPEA).

  • ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride.

Step-by-Step Methodology:

  • Peptide Elongation: Synthesize the desired proline-rich sequence on 2-CTC resin using standard Fmoc-SPPS protocols. Ensure the N-terminus is either Boc-protected or acetylated to prevent side reactions during solution-phase coupling.

  • Mild Cleavage: Treat the resin with 1% TFA in DCM for 10 minutes at room temperature. This cleaves the fully protected peptide fragment from the resin while leaving side-chain protecting groups intact. Filter and immediately neutralize the filtrate with 1.5 equivalents of DIPEA.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure and redissolve the protected peptide in anhydrous N,N-Dimethylformamide (DMF).

  • Activation and Coupling:

    • Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA to the peptide solution. Stir for 5 minutes to activate the C-terminal carboxylate.

    • Add 1.5 equivalents of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride.

    • Expert Insight: HATU is selected over HBTU due to its superior efficiency in coupling secondary amines, minimizing epimerization of the preceding residue.

  • Reaction Monitoring: Monitor the coupling via LC-MS. The reaction is typically complete within 2 hours.

  • Global Deprotection: Evaporate the DMF, treat the residue with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O) for 2 hours to remove side-chain protecting groups.

  • Precipitation: Precipitate the final peptide in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC.

Synthetic_Workflow Step1 1. Fmoc-SPPS of Peptide Fragment (2-CTC Resin) Step2 2. Mild Cleavage (1% TFA in DCM) Step1->Step2 Step3 3. Solution-Phase Coupling (4R-FPro-ol + HATU/DIPEA) Step2->Step3 Step4 4. Global Deprotection (95% TFA Scavenger Cocktail) Step3->Step4 Step5 5. Purification & Validation (RP-HPLC, 19F NMR, CD) Step4->Step5

Fig 2: Workflow for the solution-phase C-terminal incorporation of 4R-FPro-ol into peptides.

Protocol B: Self-Validating Analytical Workflows

To ensure scientific integrity, the conformational locking achieved by the 4R-fluoroprolinol must be empirically validated.

1. 19 F NMR Spectroscopy (Conformational Validation) Because 19 F is 100% naturally abundant and highly sensitive to its local electronic environment, it acts as a perfect reporter for the cis/trans ratio.

  • Procedure: Dissolve the purified peptide in D 2​ O or H 2​ O/D 2​ O (9:1) at a concentration of 1-2 mM. Acquire a 1D 19 F NMR spectrum at 298 K.

  • Analysis: The trans conformer of the 4R-fluorinated pyrrolidine typically presents a distinct resonance around -175 to -177 ppm. The cis conformer will appear shifted by approximately Δδ 1.0 - 2.0 ppm. Integration of these peaks provides a direct, self-validating measurement of the Ktrans/cis​ ratio.

2. Circular Dichroism (CD) Spectroscopy (Secondary Structure Validation)

  • Procedure: Prepare a 50 µM peptide solution in 10 mM phosphate buffer (pH 7.4). Record the CD spectrum from 190 nm to 250 nm at 20°C.

  • Analysis: A successful stabilization of the PPII helix will yield a characteristic spectrum: a strong negative band at ~200 nm and a weak positive band at ~225 nm. The amplitude of the 225 nm band directly correlates with the population of the PPII helical state.

Conclusion

The strategic incorporation of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol into proline-rich peptides represents a sophisticated approach to peptide engineering. By leveraging the stereoelectronic gauche effect, researchers can explicitly dictate the Cγ-exo ring pucker, thereby stabilizing the trans prolyl amide bond and enforcing the PPII helical architecture. Coupled with the proteolytic resistance afforded by the C-terminal prolinol reduction, this methodology is indispensable for the development of high-affinity SH3 domain ligands, stable collagen mimetics, and advanced peptide therapeutics.

References

  • Lin, Y.-J., & Horng, J.-C. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(31), 4553–4564. Available at:[Link]

  • Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry, 78, 929–958. Available at:[Link]

  • Salwiczek, M., et al. (2012). Fluorinated Amino Acids: Compatibility with Native Protein Structures and Effects on Protein-Protein Interactions. Chemical Society Reviews, 41(6), 2135–2171. Available at:[Link]

  • Fustero, S., et al. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(5), 2251–2270. Available at:[Link]

Application

Application Note: Handling, Weighing, and Storage Protocols for Hygroscopic Pyrrolidine Hydrochloride Salts

Introduction and Mechanistic Causality Pyrrolidine hydrochloride and its derivatives—such as 1-(2-Chloroethyl)pyrrolidine hydrochloride—are foundational intermediates in pharmaceutical synthesis and drug development[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

Pyrrolidine hydrochloride and its derivatives—such as 1-(2-Chloroethyl)pyrrolidine hydrochloride—are foundational intermediates in pharmaceutical synthesis and drug development[1]. However, these amine hydrochlorides present a significant physical challenge: they are exceptionally hygroscopic.

The Causality of Moisture Scavenging: The aggressive moisture absorption of pyrrolidine salts is driven by the thermodynamics of their crystal lattice. The positively charged protonated amine and the chloride counterion create a highly polar ionic environment. Atmospheric water molecules act as potent hydrogen bond donors to the chloride ions and acceptors to the ammonium protons. When the ambient relative humidity (RH) exceeds the material's Critical Relative Humidity (CRH), the thermodynamic drive for water condensation overcomes the lattice energy. This leads to moisture scavenging and eventual deliquescence—where the salt dissolves in its own absorbed water[2].

Failure to mitigate this moisture uptake results in irreversible clumping, accelerated degradation (e.g., hydrolysis), and severe stoichiometric inaccuracies during formulation.

Quantitative Classification of Hygroscopicity

To establish appropriate handling controls, materials must be classified based on their propensity for moisture uptake. The European Pharmacopoeia (Ph. Eur.) and USP guidelines classify hygroscopicity based on dynamic vapor sorption (DVS) or static weight gain when a sample is equilibrated at 25°C and 80% RH for 24 hours[3].

Table 1: Pharmacopeial Classification of Hygroscopicity

Classification% Water Uptake (w/w at 25°C / 80% RH)Handling Implication for Pyrrolidine Salts
Non-hygroscopic < 0.12%Standard open-bench handling is acceptable.
Slightly hygroscopic 0.2% – 2.0%Limit open exposure; cap immediately after use.
Moderately hygroscopic 2.0% – 15.0%Requires controlled RH environments (e.g., HVAC < 30%).
Very hygroscopic ≥ 15.0%Strict isolator/glovebox handling; inert gas backfilling.

Note: Most pyrrolidine hydrochloride salts fall into the "Moderately" to "Very Hygroscopic" categories, necessitating stringent environmental controls.

Experimental Protocols: Self-Validating Weighing Methodology

Standard open-air weighing of hygroscopic powders results in continuous balance drift as the sample absorbs atmospheric moisture in real-time, leading to false mass readings[4]. To counteract this, a Closed-System Weighing by Difference protocol must be employed.

The Self-Validating Logic: By taring a sealed container, adding the sample rapidly in a dry environment, and re-sealing before the final measurement, the mass recorded is absolute. Any moisture the sample might theoretically be exposed to during the brief transfer is excluded from the gravimetric calculation, ensuring perfect stoichiometric fidelity.

Step-by-Step Methodology: Inert-Atmosphere Weighing by Difference
  • Thermal Equilibration: Allow the sealed stock container of the pyrrolidine hydrochloride salt to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold container causes ambient moisture to instantly condense on the powder, ruining the bulk batch.

  • Environment Setup: Transfer the stock container, a pre-dried (110°C oven) screw-cap vial with a PTFE septum, and clean spatulas into a glovebox maintained under dry Nitrogen or Argon (RH < 10%).

  • Initial Tare: Tare the empty, sealed screw-cap vial on the analytical balance.

  • Rapid Transfer: Open the stock container, rapidly transfer the estimated required mass into the tared vial, and immediately seal both the vial and the stock container. This step should take less than 20 seconds.

  • Gravimetric Validation: Weigh the newly sealed vial on the balance to determine the exact mass of the anhydrous salt. Because the vial is sealed, the balance will stabilize instantly without drift.

  • Inert Solvation: Inject your anhydrous reaction solvent directly through the PTFE septum of the vial to dissolve the salt, or transfer the sealed vial directly into a purged reaction vessel before opening.

WeighingWorkflow N1 Equilibrate to Room Temp N2 Transfer to Glovebox N1->N2 N3 Tare Sealed Vial N2->N3 N4 Rapid Transfer (< 20s) N3->N4 N5 Seal & Weigh N4->N5 N6 Inert Solvation N5->N6

Workflow for the precise weighing and transfer of highly hygroscopic pyrrolidine salts.

Storage and Environmental Controls

Proper storage is a continuous defense against moisture ingress. Once the structural integrity of a highly hygroscopic salt is compromised by water, recovering the pure anhydrous form is chemically taxing and often requires lyophilization or azeotropic distillation.

  • Primary Containment: Store bulk pyrrolidine hydrochloride in tightly sealed amber glass bottles with PTFE-lined caps. Avoid standard polyethylene plastic bottles, as they possess higher moisture vapor transmission rates (MVTR).

  • Inert Backfilling: Always purge the headspace of the container with high-purity dry Argon before sealing. Causality: Argon is significantly denser than air and nitrogen; it sinks to the bottom of the container, displacing moisture-laden air and forming a heavy protective blanket directly over the solid salt.

  • Secondary Containment (Double-Bagging): Place the primary container inside a moisture-barrier bag (e.g., aluminum foil laminate) containing indicating silica gel or phosphorus pentoxide desiccants.

  • Facility HVAC Integration: For pilot plants or laboratories handling bulk transfers outside of an isolator, the facility's HVAC system must be explicitly designed for hygroscopic powder handling. The ambient relative humidity in these dedicated weighing rooms must be strictly maintained at 30 ± 5%[5].

References

  • Managing Atmospheric Conditions in Pneumatic Conveying System Design , AZO Inc. 2

  • Application Notes & Protocols for 1-(2-Chloroethyl)pyrrolidine Hydrochloride , Benchchem. 1

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D , WuXi AppTec. 4

  • HVAC Design for Pharmaceutical Facilities , CEDengineering.com. 5

  • Classification of Hygroscopicity , Pharma Growth Hub. 3

Sources

Method

Advanced Crystallization and Purification Protocols for ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride

Strategic Context & Physicochemical Rationale ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (CAS: 623583-09-5) is a highly versatile chiral building block. It serves as a critical intermediate in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Physicochemical Rationale

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (CAS: 623583-09-5) is a highly versatile chiral building block. It serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors[1], autotaxin inhibitors[2], and advanced therapeutics targeting RNA-binding and RNA-modifying proteins[3].

Typically, this compound is generated by reducing a protected 4-fluoropyrrolidine-2-carboxylate followed by Boc-deprotection using hydrochloric acid in 1,4-dioxane. While crude isolation can be achieved by simply washing the resulting residue with diethyl ether[3], this method often leaves behind trapped organic impurities and yields an amorphous or polymorphically inconsistent solid.

Because the protonated secondary amine and the free hydroxyl group create a highly polar, hydrogen-bond-donating network, the hydrochloride salt exhibits extreme solubility in polar protic solvents (e.g., methanol, ethanol) and near-zero solubility in non-polar or aprotic etheric solvents. Therefore, antisolvent crystallization is the thermodynamically favored purification strategy. By carefully titrating an antisolvent into the primary solvent matrix, we disrupt the hydrogen-bonding network, selectively increasing the chemical potential of the solute until it breaches the metastable zone, thereby forcing controlled nucleation[4].

Thermodynamic Solvent Selection Matrix

The choice of solvent/antisolvent pairing dictates both the yield and the crystallization kinetics. Rapid mixing of highly contrasting solvents leads to massive supersaturation and small, impure crystals, whereas controlled gradients yield high-purity crystalline lattices.

Primary SolventAntisolventVolumetric Ratio (Solv:Anti)Nucleation KineticsExpected YieldProcess Application & Causality
Methanol (MeOH) Diethyl Ether (Et₂O) 1 : 4Very Fast> 85%Lab-scale rapid purification. Et₂O aggressively strips solvation shells, causing rapid precipitation. High flammability limits scale-up.
Ethanol (EtOH) Ethyl Acetate (EtOAc) 1 : 3Moderate75 - 80%Industrial scale-up. EtOAc provides a gentler polarity gradient, widening the metastable zone and allowing larger crystal growth.
Isopropanol (IPA) Heptane 1 : 5Slow~ 70%Strict polymorphic control. Slower kinetics prevent the compound from "oiling out" (separating as an immiscible liquid).

Experimental Workflows

Protocol A: Classical Antisolvent Crystallization (Kinetic Control)

This protocol utilizes a Methanol/Diethyl Ether system, optimized for rapid recovery of the hydrochloride salt while purging non-polar impurities.

  • Dissolution: Suspend 10.0 g of crude ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride in a minimal volume (approx. 15-20 mL) of anhydrous Methanol at 25°C. Stir at 300 rpm until complete dissolution is achieved.

  • Polish Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean, dry crystallizing dish to remove any insoluble particulate matter or polymerized side-products.

  • Metastable Zone Entry: Cool the filtrate to 0-5°C using an ice bath. Begin dropwise addition of cold (0°C) anhydrous Diethyl Ether at a rate of 1 mL/min.

    • Causality Check: The addition rate is the most critical parameter. Rapid addition pushes the system past the metastable zone directly into the labile zone, resulting in catastrophic precipitation. This traps solvent molecules within the crystal lattice, drastically reducing purity[4].

  • Nucleation and Aging: Once slight turbidity is observed (typically after 30-40 mL of Et₂O), halt the addition. Allow the slurry to age for 30 minutes to promote secondary nucleation.

  • Growth Phase: Resume Et₂O addition at 2 mL/min until a total of 80 mL has been added. Age the slurry for an additional 2 hours at 0°C to maximize yield.

  • Isolation: Isolate the white crystalline solid via vacuum filtration (Buchner funnel). Wash the filter cake with 2 × 15 mL of ice-cold Diethyl Ether to displace any residual Methanol.

  • Drying: Dry the product in a vacuum oven at 40°C (<50 mbar) for 12 hours to constant weight.

Protocol B: Ultrasound-Assisted Crystallization (Sonocrystallization)

Pyrrolidine derivatives are prone to "oiling out." This protocol utilizes ultrasonic waves to force uniform nucleation, preventing liquid-liquid phase separation[5].

  • Dissolution: Dissolve 10.0 g of the crude salt in 25 mL of Ethanol at 30°C.

  • Sonication Initiation: Submerge the reaction vessel in an ultrasonic bath (20 kHz) or insert an ultrasonic probe.

  • Antisolvent Titration: While applying continuous ultrasound, inject Ethyl Acetate at a constant rate of 2 mL/min using a syringe pump.

    • Causality Check: Acoustic cavitation generates localized microscopic hot spots and extreme pressure differentials. When these cavitation bubbles collapse, they drastically reduce the induction time for nucleation, ensuring the compound precipitates as uniform solid microcrystals rather than an amorphous oil[5].

  • Maturation: After 75 mL of Ethyl Acetate has been added, turn off the ultrasound and allow the suspension to cool to 5°C under gentle mechanical stirring (150 rpm) for 1 hour.

  • Isolation: Filter, wash with cold Ethyl Acetate, and vacuum dry at 40°C.

Mechanistic Pathway

G N1 Crude ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol HCl N2 Dissolution in Primary Solvent (MeOH/EtOH) N1->N2 N3 Polish Filtration (Remove Insoluble Impurities) N2->N3 N4 Controlled Antisolvent Addition (Et2O/EtOAc) N3->N4 N5 Metastable Zone: Supersaturation & Nucleation N4->N5 N6 Crystal Growth & Slurry Aging (0-5°C) N5->N6 N7 Isolation: Vacuum Filtration & Cold Wash N6->N7 N8 Vacuum Drying (40°C, <50 mbar) N7->N8 N9 Purified Crystalline API Intermediate N8->N9

Workflow of the antisolvent crystallization process for pyrrolidine hydrochloride derivatives.

References

  • [1] WO2015083028A1 - Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides. Google Patents. URL:

  • [3] CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins. Google Patents. URL:

  • [2] EP3022202B1 - Autotaxin inhibitors comprising a heteroaromatic ring-benzyl-amide-cycle core. European Patent Office. URL:

  • [4] Study of the effect the rate of addition of the antisolvent on the crystallization. ResearchGate. URL: [Link]

  • [5] Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications (IJCEA). URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Derivatization of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride in Medicinal Chemistry

Introduction: The Strategic Importance of the 4-Fluoropyrrolidin-2-yl)methanol Scaffold The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Fluoropyrrolidin-2-yl)methanol Scaffold

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties. The ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol scaffold is a prime example of a fluorinated building block that has garnered significant attention, particularly in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[1][2][3] The fluorine atom at the 4-position of the pyrrolidine ring can enhance metabolic stability, improve binding affinity to the target protein, and fine-tune the pKa of the secondary amine, thereby influencing the overall pharmacological profile of the molecule.

This guide provides detailed application notes and protocols for the derivatization of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride, a versatile chiral building block. The focus will be on three principal transformations that are crucial for the elaboration of this scaffold into advanced drug intermediates and final active pharmaceutical ingredients (APIs): N-acylation, N-alkylation, and O-sulfonylation. Each section will delve into the mechanistic rationale behind the chosen conditions and provide step-by-step protocols designed for reproducibility and scalability in a research and drug development setting.

N-Acylation: Forging Amide Bonds for Bioactivity

N-acylation is a fundamental transformation for converting the secondary amine of the pyrrolidine ring into an amide. This is a common strategy in the synthesis of DPP-4 inhibitors, where the amide bond often serves as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions within the enzyme's active site.[4][5] The following protocol describes a general procedure for the N-acylation of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride using an acyl chloride under basic conditions.

Causality Behind Experimental Choices:
  • Starting Material: The use of the hydrochloride salt necessitates the inclusion of a base to liberate the free secondary amine, which is the nucleophilic species in the reaction.

  • Base Selection: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed to neutralize the generated HCl without competing with the pyrrolidine nitrogen in the acylation reaction.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are inert to the reaction conditions and effectively solubilize the reactants.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic nature of the acylation and to minimize potential side reactions.

Detailed Experimental Protocol: N-Acylation with Benzoyl Chloride

Materials:

  • ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir the mixture at 0 °C for 20-30 minutes to ensure the formation of the free amine.

  • Acylation: To the cooled mixture, add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM (2 mL per mmol) dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Data Presentation: Representative N-Acylation Reactions
Acylating AgentBaseSolventTypical Yield
Acetyl ChlorideDIPEADCM85-95%
Benzoyl ChlorideTEADCM88-97%
3-Chloropropionyl chlorideTEATHF80-90%
Boc-Gly-ClDIPEADCM75-85%

Visualization of N-Acylation Workflow

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Start_Mat ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol HCl + Acyl Chloride (R-COCl) Conditions Base (TEA or DIPEA) Anhydrous Solvent (DCM or THF) 0 °C to Room Temperature Start_Mat->Conditions 1. Reaction Workup Aqueous Quench (NaHCO₃) Extraction with DCM Drying (MgSO₄) Column Chromatography Conditions->Workup 2. Processing Product N-Acyl-(2S,4R)-4-fluoropyrrolidin-2-yl)methanol Workup->Product 3. Isolation

Caption: Workflow for the N-acylation of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol.

N-Alkylation: Expanding Molecular Diversity

N-alkylation introduces an alkyl or substituted alkyl group onto the pyrrolidine nitrogen, a strategy often employed to modulate lipophilicity, cell permeability, and to probe specific interactions within a binding pocket.[6][7] Reductive amination and direct alkylation with alkyl halides are two common approaches. The following protocol details a direct N-alkylation using an alkyl halide.

Causality Behind Experimental Choices:
  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or a stronger organic base like DIPEA can be used to scavenge the acid generated during the reaction.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are suitable for Sₙ2 reactions as they can solvate the cation while leaving the nucleophile relatively free.

  • Additives: In cases of less reactive alkyl halides, a catalytic amount of sodium or potassium iodide can be added to facilitate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.

Detailed Experimental Protocol: N-Alkylation with Benzyl Bromide

Materials:

  • ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (1.0 eq), potassium carbonate (3.0 eq), and anhydrous acetonitrile (15 mL per mmol of substrate).

  • Addition of Alkylating Agent: Add benzyl bromide (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80 °C) and maintain for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Data Presentation: Representative N-Alkylation Reactions
Alkylating AgentBaseSolventTypical Yield
Methyl IodideK₂CO₃MeCN90-98%
Benzyl BromideK₂CO₃MeCN85-95%
Ethyl bromoacetateDIPEADMF70-85%
2-BromoacetonitrileK₂CO₃MeCN80-90%

Visualization of N-Alkylation Workflow

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Start_Mat ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol HCl + Alkyl Halide (R-X) Conditions Base (K₂CO₃ or DIPEA) Anhydrous Solvent (MeCN or DMF) Elevated Temperature Start_Mat->Conditions 1. Reaction Workup Filtration Extraction with EtOAc Drying (Na₂SO₄) Column Chromatography Conditions->Workup 2. Processing Product N-Alkyl-((2S,4R)-4-fluoropyrrolidin-2-yl)methanol Workup->Product 3. Isolation

Caption: Workflow for the N-alkylation of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol.

O-Sulfonylation: Activating the Hydroxyl Group for Further Transformations

The primary alcohol of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol can be activated for nucleophilic substitution by converting it into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This derivatization is a critical step for subsequent transformations, including the introduction of other functional groups or for cyclization reactions.

Causality Behind Experimental Choices:
  • Sulfonylating Agent: p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) are commonly used reagents for this transformation.

  • Base: A hindered amine base like triethylamine or a stronger base like pyridine is used to neutralize the HCl byproduct. The use of a catalytic amount of a diamine in the presence of a stoichiometric amount of a tertiary amine can accelerate the reaction.[8]

  • Solvent: Anhydrous chlorinated solvents like DCM or ethereal solvents like THF are suitable for this reaction.

  • Temperature: The reaction is performed at low temperatures to prevent side reactions, such as the formation of the corresponding alkyl chloride.

Detailed Experimental Protocol: O-Tosylation

Materials:

  • ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol (Note: the free base is preferred for this reaction to avoid side reactions with the hydrochloride)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Preparation of Free Base (if starting from hydrochloride): Dissolve the hydrochloride salt in a minimal amount of water and basify to pH > 10 with a strong base (e.g., NaOH). Extract the free base into a suitable organic solvent (e.g., DCM), dry the organic layer, and concentrate to obtain the free amine as an oil.

  • Reaction Setup: Dissolve the free ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol (1.0 eq) in anhydrous DCM (10 mL per mmol) in a dry round-bottom flask under an inert atmosphere.

  • Base and Reagent Addition: Cool the solution to 0 °C. Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until complete as monitored by TLC.

  • Work-up: Quench the reaction with ice-cold water. Transfer to a separatory funnel and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step or purified by crystallization or flash column chromatography.

Data Presentation: Representative O-Sulfonylation Reactions
Sulfonylating AgentBaseSolventTypical Yield
p-Toluenesulfonyl chloride (TsCl)TEADCM85-95%
Methanesulfonyl chloride (MsCl)PyridineDCM90-98%
4-Nitrobenzenesulfonyl chloride (NsCl)TEATHF80-90%

Visualization of O-Sulfonylation Workflow

O_Sulfonylation_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Start_Mat ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol (Free Base) + Sulfonyl Chloride (R-SO₂Cl) Conditions Base (TEA or Pyridine) Anhydrous Solvent (DCM) 0 °C to Room Temperature Start_Mat->Conditions 1. Reaction Workup Aqueous Work-up Extraction with DCM Drying (MgSO₄) Purification (Crystallization or Chromatography) Conditions->Workup 2. Processing Product ((2S,4R)-4-Fluoropyrrolidin-2-yl)methyl sulfonate Workup->Product 3. Isolation

Caption: Workflow for the O-sulfonylation of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol.

Conclusion

The derivatization of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride through N-acylation, N-alkylation, and O-sulfonylation provides access to a wide array of functionalized building blocks for medicinal chemistry. The protocols outlined in this guide are robust and can be adapted for the synthesis of diverse compound libraries. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this valuable scaffold in the design and synthesis of novel therapeutic agents.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing yield and purity bottlenecks during the synthesis of ((2S,4R)-4-Fluoropyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing yield and purity bottlenecks during the synthesis of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride .

Due to the unique stereoelectronic properties of the pyrrolidine ring, fluorination and isolation steps in this workflow are notoriously prone to side reactions and product loss. This guide breaks down the mechanistic causality behind these failures and provides field-validated, self-correcting protocols to maximize your yield.

Synthetic Workflow & Bottleneck Analysis

The diagram below outlines the optimized synthetic route, highlighting the critical divergence points where yield is typically lost (e.g., elimination byproducts during fluorination).

SynthesisWorkflow SM cis-4-Hydroxy-L-proline (2S, 4S) Boc 1. Boc2O, NaOH 2. MeI, K2CO3 (Protection) SM->Boc Int1 N-Boc-(2S,4S)-4-hydroxyproline methyl ester Boc->Int1 Fluorination Tf2O, Pyridine then TBAF (SN2) OR morph-DAST Int1->Fluorination Elimination Byproduct: 3,4-Dehydroproline (Elimination) Fluorination->Elimination Side Reaction Int2 N-Boc-(2S,4R)-4-fluoroproline methyl ester Fluorination->Int2 Inversion (High Yield) Reduction NaBH4 / CaCl2 (Ester Reduction) Int2->Reduction Int3 N-Boc-((2S,4R)-4-fluoropyrrolidin -2-yl)methanol Reduction->Int3 Deprotection HCl in Dioxane (Anhydrous Deprotection) Int3->Deprotection Product ((2S,4R)-4-Fluoropyrrolidin -2-yl)methanol HCl (Final Product) Deprotection->Product

Workflow for the synthesis of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride.

Frequently Asked Questions (Troubleshooting)

Q1: I am starting with natural trans-4-hydroxy-L-proline, but my final product has the wrong stereochemistry. Why?

Mechanistic Cause: The fluorination of the hydroxyl group (whether using DAST, Deoxo-Fluor, or the Triflate/TBAF method) proceeds via an SN2 mechanism , which dictates a strict inversion of configuration at the C4 position [1]. Natural trans-4-hydroxy-L-proline has a (2S,4R) configuration. If you fluorinate this directly, the C4 center inverts, yielding the (2S,4S) -fluoroproline derivative. Solution: To obtain the target (2S,4R) -4-fluoropyrrolidine derivative, you must start with cis-4-hydroxy-L-proline (the (2S,4S) isomer). Alternatively, you can start with the natural trans isomer, oxidize it to the ketone, and stereoselectively reduce it to the cis alcohol before fluorination [2].

Q2: My DAST fluorination step is yielding <30% of the desired product. The major impurity is an alkene. How do I prevent this?

Mechanistic Cause: Diethylaminosulfur trifluoride (DAST) is highly prone to causing 1,2-elimination in proline systems, yielding 3,4-dehydroproline derivatives. The intermediate aminofluorosulfoxyl leaving group is basic enough to abstract the adjacent proton, especially when stereoelectronic alignment favors anti-periplanar elimination [3]. Solution: Abandon standard DAST. You have two superior alternatives:

  • morph-DAST: Less basic and provides slightly better ratios of substitution to elimination.

  • The Triflate/TBAF Route (Recommended): Activate the hydroxyl as a triflate (Tf 2​ O/pyridine), followed by displacement using anhydrous Tetra-n-butylammonium fluoride (TBAF) [1]. This avoids aminosulfur trifluoride reagents entirely, drastically reducing elimination and improving scalability.

Q3: The reduction of the methyl ester to the alcohol is stalling, or I am seeing cleavage of the Boc group. What is the best reagent?

Mechanistic Cause: Standard NaBH 4​ in methanol is often insufficiently reactive for sterically hindered proline esters, leading to incomplete conversion. Conversely, harsh reagents like LiAlH 4​ can strip protecting groups or cause over-reduction. Solution: Use the NaBH 4​ / CaCl 2​ system in ethanol/THF. This generates calcium borohydride (Ca(BH 4​ ) 2​ ) in situ, which is highly chemoselective for esters over carbamates (Boc) and drives the reaction to completion within hours.

Q4: I am losing all my product during the final aqueous workup after Boc deprotection. How do I isolate the hydrochloride salt?

Mechanistic Cause: ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is intensely hydrophilic. Any contact with an aqueous phase during extraction will result in near-total product loss. Solution: Perform a strictly anhydrous deprotection . Use 4M HCl in dioxane. Once the reaction is complete, evaporate the solvent and triturate the resulting oil with cold methyl tert-butyl ether (MTBE) to precipitate the pure hydrochloride salt.

Quantitative Data: Fluorination Strategy Comparison

To make an informed decision on your C-F bond formation step, compare the historical performance of standard reagents on (2S,4S)-4-hydroxyproline substrates[1, 3]:

Fluorination ReagentTypical Yield (Substitution)Elimination Byproduct (%)ScalabilitySafety Profile
DAST 25 - 40%40 - 60%PoorExplosive hazard at scale
morph-DAST 50 - 65%20 - 30%ModerateImproved thermal stability
Tf 2​ O, then TBAF 75 - 85% < 5% Excellent Safe for multi-gram scale

Optimized Experimental Protocols

The following self-validating protocols utilize the Triflate/TBAF route to bypass DAST-induced elimination, ensuring a high-yielding synthesis.

Protocol A: Synthesis of N-Boc-(2S,4R)-4-fluoroproline methyl ester (Fluorination)

This protocol assumes you have already prepared N-Boc-(2S,4S)-4-hydroxyproline methyl ester.

  • Triflation: Dissolve N-Boc-(2S,4S)-4-hydroxyproline methyl ester (1.0 eq, ~10 mmol) in anhydrous CH 2​ Cl 2​ (0.1 M) under an inert argon atmosphere.

  • Cool the reaction flask to 0 °C. Add anhydrous pyridine (3.0 eq).

  • Dropwise, add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.2 eq). Stir at 0 °C for 30 minutes.

    • Self-Validation Check: Run a TLC (Hexanes/EtOAc 7:3). The starting material spot should be completely consumed, replaced by a higher R f​ triflate spot.

  • Quench with cold 1N HCl, extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and concentrate under reduced pressure. Do not purify the unstable triflate.

  • Fluorination: Immediately dissolve the crude triflate in anhydrous THF (0.1 M) and cool to 0 °C.

  • Add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture, partition between EtOAc and water, wash the organic layer with brine, dry, and purify via flash chromatography to yield the (2S,4R)-fluoroproline derivative.

Protocol B: Chemoselective Ester Reduction
  • Dissolve N-Boc-(2S,4R)-4-fluoroproline methyl ester (1.0 eq) in a 1:1 mixture of anhydrous THF and absolute Ethanol (0.2 M).

  • Add anhydrous CaCl 2​ (1.5 eq) and stir for 15 minutes at room temperature to ensure dissolution.

  • Cool the mixture to 0 °C and carefully add NaBH 4​ (3.0 eq) in small portions. (Caution: Hydrogen gas evolution).

  • Stir for 4 hours at room temperature.

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete disappearance of the ester and the appearance of a highly polar alcohol spot.

  • Quench carefully with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x), dry over Na 2​ SO 4​ , and concentrate to yield N-Boc-((2S,4R)-4-fluoropyrrolidin-2-yl)methanol.

Protocol C: Anhydrous Deprotection & Salt Isolation
  • Dissolve the crude N-Boc-((2S,4R)-4-fluoropyrrolidin-2-yl)methanol in a minimal amount of anhydrous CH 2​ Cl 2​ .

  • Add 10 volumes of 4M HCl in dioxane. Stir at room temperature for 2 hours.

    • Self-Validation Check: The evolution of CO 2​ and isobutylene gas will cease when the reaction is complete. 1 H NMR of an aliquot should show the complete absence of the intense 9-proton Boc singlet at ~1.4 ppm.

  • Evaporate the solvent completely under reduced pressure to yield a thick, viscous oil.

  • Precipitation: Add cold MTBE (methyl tert-butyl ether) and triturate vigorously until the oil transforms into a free-flowing white solid.

  • Filter the solid rapidly under a nitrogen blanket (the salt is hygroscopic), wash with cold MTBE, and dry under high vacuum to afford pure ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride.

References

  • Raines, R. T., & Chorghade, M. S. (2008). Practical syntheses of 4-fluoroprolines. Journal of Fluorine Chemistry, 129(9), 781-784.[Link]

  • Linclau, B., et al. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(4), 2262-2281.[Link]

  • Raines, R. T., et al. (2004). Stereoelectronic and Steric Effects in the Collagen Triple Helix: Toward a Code for Strand Association. Journal of the American Chemical Society, 126(10), 3160-3168.[Link]

Optimization

Troubleshooting epimerization issues during reactions with 4-fluoropyrrolidines

Welcome to the technical support center for researchers working with 4-fluoropyrrolidine derivatives. This resource, developed by our Senior Application Scientists, provides in-depth troubleshooting guides and frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 4-fluoropyrrolidine derivatives. This resource, developed by our Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to address common challenges, with a specific focus on managing and preventing epimerization.

Troubleshooting Guide: Epimerization Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable protocols to resolve them.

Q1: Why am I observing significant epimerization at the C2 position (the α-carbon) of my 4-fluoropyrrolidine-2-carboxylate during peptide coupling?

A. Underlying Mechanism:

Epimerization at the α-carbon during peptide synthesis is a well-documented side reaction, primarily occurring through the formation of a 5(4H)-oxazolone intermediate.[1] This process involves the following steps:

  • Activation: The carboxyl group of the N-protected 4-fluoropyrrolidine is activated by a coupling reagent.

  • Cyclization: The activated carbonyl is intramolecularly attacked by the oxygen of the N-protecting group's carbonyl (e.g., in Fmoc or Boc), forming the oxazolone ring.

  • Proton Abstraction: The proton at the C2 position of the oxazolone is now significantly more acidic. A base present in the reaction mixture can easily abstract this proton, leading to a planar, achiral enolate intermediate.[1]

  • Reprotonation & Coupling: When this planar intermediate is reprotonated during the subsequent coupling with an amine, it can occur from either face, resulting in a mixture of the desired L-isomer and the undesired D-epimer.[1]

The strong electron-withdrawing inductive effect of the fluorine atom at C4 can subtly increase the acidity of the C2 proton, potentially making 4-fluoropyrrolidine derivatives more susceptible to this side reaction compared to standard proline under certain conditions.[2][3]

Troubleshooting Protocol & Optimization

If you are observing >2-3% epimerization, a systematic optimization of your coupling conditions is necessary.

Onium salt reagents, particularly those containing 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure), are highly efficient and known to suppress epimerization.[1][2] The nitrogen atom in the HOAt additive is thought to engage in hydrogen bonding that sterically disfavors oxazolone formation.[2]

  • Recommendation: Switch from standard carbodiimide reagents (like DCC/EDC) alone to a formulation that includes an additive. The combination of HATU/HOAt is a robust starting point for minimizing epimerization.[2][4]

The strength and steric hindrance of the base used are critical. Strong, non-hindered bases like diisopropylethylamine (DIEA) can readily abstract the α-proton, accelerating epimerization.[1]

  • Recommendation: Replace strong bases with weaker, sterically hindered alternatives.

    • Excellent choices: 2,4,6-trimethylpyridine (TMP, collidine) or N-methylmorpholine (NMM).[1][5]

    • Use the minimum stoichiometry of base required to facilitate the reaction (typically 2-3 equivalents).

Higher temperatures increase the rate of all reactions, including the undesired epimerization pathway.[1][6] Likewise, extended pre-activation times provide a larger window for the activated acid to cyclize into the problematic oxazolone.[1][5]

  • Protocol:

    • Perform the coupling reaction at room temperature or below (0 °C).

    • Minimize the pre-activation time. Combine your protected 4-fluoropyrrolidine, coupling reagent, and base, and add this solution to the amine component immediately.

Polar aprotic solvents like DMF can stabilize the charged enolate intermediate, which may increase the rate of epimerization.[1][6]

  • Recommendation: If reagent solubility permits, consider using a less polar solvent or a solvent mixture. A combination of DMF and Dichloromethane (DCM) can sometimes be beneficial.[1]

Data Summary: Impact of Reaction Conditions on Epimerization

The following table summarizes typical outcomes when coupling a sensitive N-protected amino acid, illustrating the importance of optimized conditions.

Coupling ReagentBaseTemperaturePre-activation TimeTypical % Epimerization
EDC/HOBtDIEARoom Temp15 min10-20%
HBTUDIEARoom Temp5 min5-10%
HATU/HOAtNMMRoom Temp< 1 min1-3%
HATU/HOAt TMP 0 °C < 1 min < 1%
Visualization: Oxazolone-Mediated Epimerization Pathway

epimerization_mechanism cluster_start Step 1: Activation cluster_oxazolone Step 2 & 3: Cyclization & Deprotonation cluster_product Step 4: Coupling start N-Protected 4-F-Pyr-COOH activated Activated Ester start->activated Coupling Reagent oxazolone Oxazolone Intermediate activated->oxazolone Intramolecular Cyclization enolate Planar Enolate (Loss of Chirality) oxazolone->enolate Base (e.g., DIEA) removes C2-H+ products Mixture of Diastereomers (L- and D-Epimers) enolate->products Amine Attack & Reprotonation troubleshooting_workflow start Loss of Stereopurity Observed at C4 check_solvent Check Solvent System start->check_solvent check_base Is a Strong Base Used? start->check_base check_pg Check N-Protecting Group start->check_pg solvent_protic Is it Polar Protic? (e.g., EtOH, H2O) check_solvent->solvent_protic base_strong Is it Strong/Hindered? (e.g., t-BuOK) check_base->base_strong pg_participating Is N Unprotected or Can it Participate? check_pg->pg_participating sol_action Action: Switch to Polar Aprotic (DMF, DMSO) solvent_protic->sol_action Yes (Risk of S_N1) outcome Stereospecific S_N2 Reaction Favored solvent_protic->outcome No base_action Action: Use Weaker, Non-nucleophilic Base or Avoid Base base_strong->base_action Yes (Risk of E2) base_strong->outcome No pg_action Action: Use Boc or Cbz to Prevent NGP pg_participating->pg_action Yes (Risk of NGP) pg_participating->outcome No sol_action->outcome base_action->outcome pg_action->outcome

Caption: Decision tree for troubleshooting C4 stereochemical loss.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is it a critical issue for 4-fluoropyrrolidines?

Epimerization is a chemical process in which the configuration of only one of several chiral centers in a molecule is inverted, converting one diastereomer into another. [2][4]For 4-fluoropyrrolidines, which are valuable building blocks in medicinal chemistry and organocatalysis, maintaining strict stereochemical integrity is paramount. [7][8]The specific stereochemistry at both C2 and C4 dictates the pyrrolidine ring's pucker (its three-dimensional shape), which in turn influences the conformation and biological activity of peptides or the stereochemical outcome of catalyzed reactions. [3][9]The presence of an undesired epimer creates a diastereomeric impurity that is often difficult to separate and can lead to products with reduced or altered biological function. [1]

Q2: In a 4-fluoropyrrolidine-2-carboxylic acid derivative, which stereocenter is more prone to epimerization, C2 or C4?

The C2 position, which is the α-carbon of the amino acid moiety, is generally far more susceptible to epimerization under common synthetic conditions. [10]This is because reactions involving the activation of the adjacent carboxylic acid, such as peptide coupling, can proceed through planar intermediates like oxazolones or enolates, which temporarily destroy the chirality at C2. [2]In contrast, the C4 position is a secondary alkyl fluoride. Epimerization at this center requires conditions that facilitate breaking and reforming the C-F or C-C bond, such as S_N1 reactions, which are typically harsher and less common than the α-deprotonation at C2. [10]

Q3: How do N-protecting groups influence the risk of epimerization?

N-protecting groups play a significant role in controlling the reactivity of the pyrrolidine ring and can directly influence epimerization. [11][12]

  • Electronic Effects: Urethane-based protecting groups like Boc and Cbz reduce the nucleophilicity of the nitrogen atom. This is beneficial for preventing unwanted side reactions like neighboring group participation during substitutions at C4. [12]* Steric Hindrance: The bulk of the protecting group can sterically hinder the approach of a base to the C2 proton, potentially reducing the rate of epimerization.

  • Stability: The choice of protecting group must be compatible with the reaction conditions. For example, the base-labile Fmoc group requires careful selection of bases during subsequent coupling steps to avoid premature deprotection or epimerization. [2] A well-chosen protecting group is a key element of a robust synthetic strategy, ensuring that reactivity is directed to the desired functional group while preserving the molecule's stereochemistry. [11][12]

Q4: Can the fluorine atom itself participate in or influence epimerization pathways?

Yes, the fluorine atom significantly influences the molecule's reactivity through stereoelectronic effects. [7][9]

  • Inductive Effect: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect increases the acidity of nearby C-H bonds. This can make the C2 proton more susceptible to abstraction by a base, thereby increasing the risk of epimerization through the mechanisms described above. [13]* Conformational Control: The fluorine substituent has a profound impact on the puckering of the pyrrolidine ring, often favoring specific conformations due to stereoelectronic interactions like the gauche effect. [7][9]This fixed conformation can alter the accessibility of different protons and the stability of reaction intermediates, indirectly influencing the propensity for epimerization.

Therefore, while fluorine does not directly participate in bond-forming/breaking during C2 epimerization, its electronic properties are a key factor in the molecule's susceptibility to this side reaction.

References
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Unknown Source.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Unknown Source.
  • (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid. Synquest Labs.
  • Practical syntheses of 4-fluoroprolines. PMC.
  • Epimeris
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
  • Epimerization of C5 of an N-hydroxypyrrolidine in the synthesis of swainsonine related iminosugars. Organic & Biomolecular Chemistry (RSC Publishing).
  • Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol. Organic Chemistry Portal.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of. SciSpace.
  • Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. PMC.
  • Epimeris
  • Minimizing epimerization during Fmoc-N-PEG23-acid coupling. Benchchem.
  • Synthesis of a New Chiral Pyrrolidine. PMC - NIH.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF.
  • Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Epimerization of C-2 in compound 8..
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC.
  • Stereoselectively fluorinated N-heterocycles: a brief survey. PMC.
  • Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. PMC.
  • Synthesis and reactivity of fluorinated heterocycles.
  • Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis.
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF.
  • Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones
  • Epimeriz
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
  • (PDF) The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms.
  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Scite.
  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the tre

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Separation of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Enantiomers

Welcome to the technical support center for the chiral HPLC separation of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral HPLC separation of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying scientific principles, ensuring a robust understanding of your chiral separations.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you may encounter during the chiral HPLC analysis of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated, with a resolution (Rs) value of less than 1.5.

Root Cause Analysis and Solutions:

The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the chiral stationary phase (CSP), often conceptualized by the "three-point interaction rule"[1][2]. If resolution is poor, it indicates that these selective interactions are not optimal.

Workflow for Improving Poor Resolution

G cluster_0 Troubleshooting Poor Resolution Start Poor Resolution (Rs < 1.5) CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP MobilePhase Optimize Mobile Phase Composition CSP->MobilePhase Yes ScreenCSPs Screen Different CSPs CSP->ScreenCSPs No Temperature Adjust Column Temperature MobilePhase->Temperature Partial Improvement End Resolution Improved (Rs >= 1.5) MobilePhase->End Significant Improvement ColumnHealth Check Column Health Temperature->ColumnHealth Partial Improvement Temperature->End Significant Improvement ColumnHealth->End Problem Fixed ScreenCSPs->MobilePhase

Caption: A systematic workflow for troubleshooting and resolving poor enantiomeric resolution.

1. Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in chiral separations[3]. ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol is a polar, fluorinated amine. This structure suggests that polysaccharide-based (amylose or cellulose derivatives) or macrocyclic glycopeptide CSPs are excellent starting points[3][4][5].

  • Expert Insight: For polar compounds like this, which may be challenging to retain in reversed-phase, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) conditions on a suitable CSP[6][7]. This can enhance retention and promote the necessary interactions for separation.

2. Optimize the Mobile Phase: Mobile phase composition directly influences selectivity[3].

  • Normal Phase Mode (Polysaccharide CSPs):

    • Solvents: Start with a Hexane/Isopropanol (IPA) or Hexane/Ethanol mixture. Vary the alcohol percentage to modulate retention and selectivity[1][8].

    • Additives: As ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol is a basic amine, peak shape and resolution can be dramatically improved by adding a basic modifier. Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase to suppress undesirable interactions with residual silanols on the silica support and improve peak symmetry[1][8][9]. Acidic additives may also be used in some cases to form ion pairs, which can enhance chiral recognition[10].

  • Polar Organic Mode:

    • This mode uses polar organic solvents like acetonitrile or methanol on polysaccharide CSPs[11]. For your polar analyte, this can be a very effective strategy. The addition of small amounts of acid or base can still be beneficial[11].

  • Reversed-Phase Mode (Macrocyclic Glycopeptide or Cyclodextrin CSPs):

    • Solvents: Use a buffered aqueous phase with Acetonitrile (ACN) or Methanol (MeOH).

    • Additives: For basic compounds, adding an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid can improve peak shape[8]. The use of a buffer, such as ammonium acetate, helps to control the pH and the ionization state of the analyte[8].

Experimental Protocol: Mobile Phase Optimization

  • Initial Screening: Begin with a mobile phase of 90:10 (v/v) n-Hexane/IPA with 0.1% DEA on a cellulose-based CSP.

  • Vary Alcohol Content: Adjust the IPA concentration in 5% increments (e.g., to 85:15 and 95:5) to find the optimal balance between retention time and resolution.

  • Change Alcohol Type: Substitute IPA with Ethanol. The different steric hindrance of the alcohol can alter the chiral recognition mechanism[10].

  • Flow Rate Adjustment: Start at 1.0 mL/min for a 4.6 mm ID column. A lower flow rate can sometimes increase efficiency and improve resolution, at the cost of longer analysis time[8].

3. Adjust Column Temperature: Temperature affects the thermodynamics of the interaction between the analyte and the CSP.

  • Action: Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). Lower temperatures often enhance enantioselectivity, leading to better resolution[4]. Conversely, in some cases, increasing the temperature can improve peak efficiency or even reverse the elution order[3].

Issue 2: Peak Tailing

Symptom: Asymmetric peaks with a pronounced "tail" (Tailing Factor > 1.5), leading to poor integration and reduced resolution.

Root Cause Analysis and Solutions:

Peak tailing for a basic compound like ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol is often caused by strong, unwanted interactions with acidic sites (e.g., residual silanols) on the stationary phase.

Workflow for Addressing Peak Tailing

G cluster_1 Troubleshooting Peak Tailing Start Peak Tailing (Tf > 1.5) Overload Rule out Column Overload Start->Overload Additives Optimize Mobile Phase Additives Overload->Additives No Dilute Dilute Sample Overload->Dilute Yes ColumnHealth Check Column Health Additives->ColumnHealth Partial Improvement End Symmetric Peaks (0.8 < Tf < 1.5) Additives->End Significant Improvement ColumnHealth->End Problem Fixed Dilute->End

Caption: A decision-making workflow for diagnosing and correcting peak tailing issues.

1. Optimize Mobile Phase Additives:

  • Action: For this basic analyte, ensure a basic additive like DEA or TEA is present in the mobile phase (typically 0.1%) when using normal phase conditions[1][12]. This additive competes with the analyte for active sites on the stationary phase, masking them and leading to more symmetrical peaks[12].

2. Rule out Column Overload:

  • Action: Prepare and inject a 1:10 and a 1:100 dilution of your sample. If peak shape improves significantly, the original sample concentration was too high, leading to column overload[4].

3. Check Column Health:

  • Action: A contaminated or degraded column can exhibit poor peak shape. Flush the column with a strong solvent as recommended by the manufacturer. For many polysaccharide-based columns, flushing with 100% IPA or ethanol can be effective[4].

Issue 3: Peak Splitting

Symptom: A single enantiomer peak appears as two or more smaller peaks or as a "shoulder" on the main peak.

Root Cause Analysis and Solutions:

Peak splitting can arise from several issues, including problems with the column itself or a mismatch between the sample solvent and the mobile phase[13][14].

1. Injection Solvent Mismatch:

  • The Problem: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the initial band of analyte to spread improperly on the column head, leading to a split peak[13][15].

  • The Solution: Dissolve your sample in the mobile phase itself, or in a solvent that is weaker than the mobile phase[13]. For a normal phase separation with Hexane/IPA, dissolving the sample in a high percentage of hexane is ideal.

2. Column Contamination or Void:

  • The Problem: A blockage in the column inlet frit or a void (a channel) in the packing material can disrupt the flow path, causing the analyte band to split[14][16].

  • The Solution: First, try back-flushing the column (disconnect from the detector first) at a low flow rate to dislodge any particulate contamination from the inlet frit[16]. If this fails, the column may have a void and may need to be replaced.

3. On-Column Isomerization:

  • Expert Insight: While less common, it's possible for certain mobile phase conditions (e.g., extreme pH) or temperatures to cause on-column conversion between enantiomers or to other isomers, which could appear as a split or shoulder peak. Ensure your mobile phase conditions are not chemically altering your analyte.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol?

A1: There is no single "best" CSP, and screening is often necessary[4]. However, based on the analyte's structure (polar, basic amine), polysaccharide-based CSPs are a highly recommended starting point. Specifically, columns with amylose or cellulose tris(3,5-dimethylphenylcarbamate) selectors are versatile and have a high success rate for a broad range of compounds[3][5]. Macrocyclic glycopeptide phases are also a strong choice, particularly for reversed-phase or polar organic modes[4].

Q2: I'm not getting any separation. What should be my first step?

A2: If you see a single, sharp peak, your first step should be to change the mobile phase composition significantly. Selectivity is the most powerful tool for improving resolution[3]. Try switching the alcohol modifier (e.g., from isopropanol to ethanol) or changing the separation mode entirely (e.g., from normal phase to polar organic mode). If these changes yield no separation, you should screen a different CSP with a different chiral selector[4].

Q3: Why are basic additives like DEA or TEA so important for separating amines?

A3: Basic additives play a crucial dual role. First, they act as ion suppressors, ensuring your basic analyte is in its neutral form, which often leads to better chiral recognition[12]. Second, they compete with the analyte for highly active, acidic silanol groups on the silica surface of the stationary phase. This "masks" these sites, preventing strong, non-enantioselective interactions that cause severe peak tailing and poor resolution[9][12].

Q4: Can I use gradient elution for this chiral separation?

A4: While most chiral separations are developed using isocratic (constant mobile phase composition) methods, gradient elution can be used. A gradient might be helpful if you are trying to separate the enantiomers from other impurities with very different retention times. However, for optimizing the separation of just the two enantiomers, an isocratic method is generally preferred as it provides more stable and reproducible results.

Q5: My resolution is good, but the analysis time is too long. How can I speed it up?

A5: To reduce analysis time while maintaining resolution, you can:

  • Increase the Flow Rate: This will decrease retention time but may also reduce efficiency and resolution. A balance must be found[8].

  • Increase the Strength of the Mobile Phase: In normal phase, this means increasing the percentage of the alcohol modifier. This will decrease retention times, but be aware that it might also decrease selectivity.

  • Use a Shorter Column or Smaller Particle Size: A shorter column will reduce analysis time proportionally. A column with smaller particles (e.g., 3 µm instead of 5 µm) can provide higher efficiency, allowing for a faster flow rate without sacrificing as much resolution.

Data Summary Tables

Table 1: Recommended Starting Conditions for CSP Screening

ParameterNormal PhasePolar Organic ModeReversed-Phase
CSP Type Polysaccharide (Cellulose or Amylose based)Polysaccharide (Immobilized)Macrocyclic Glycopeptide
Mobile Phase n-Hexane / Ethanol (90:10, v/v)Acetonitrile / Methanol (95:5, v/v)Water / Acetonitrile (50:50, v/v)
Additive 0.1% Diethylamine (DEA)0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid or Ammonium Acetate (10mM)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25°C25°C25°C
Detection UV (low wavelength, e.g., 210 nm) or ELSD/CADUV (low wavelength) or ELSD/CADUV (low wavelength) or ELSD/CAD/MS

Table 2: Effect of Mobile Phase Additives on Peak Shape for Basic Analytes

AdditiveTypical ConcentrationModeExpected Effect
Diethylamine (DEA) 0.1% - 0.5%Normal PhaseReduces peak tailing, improves resolution[1][9]
Triethylamine (TEA) 0.1% - 0.5%Normal PhaseSimilar to DEA, reduces tailing[9]
Trifluoroacetic Acid (TFA) 0.1%Reversed-PhaseImproves peak shape, can form ion-pairs to aid separation[8][10]
Formic Acid (FA) 0.1%Reversed-PhaseMS-compatible alternative to TFA for improving peak shape[8]

References

  • Risley, D. S., & Strege, M. A. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 72(8), 1736-1739. Available from: [Link]

  • Paik, M. J., Yoon, H. R., & Lee, W. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 205-211. Available from: [Link]

  • Risley, D. S., & Strege, M. A. (2000). Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]

  • ResearchGate. (n.d.). Chiral separations on polysaccharide stationary phases using polar organic mobile phases. Available from: [Link]

  • REFLECT. (n.d.). CHIRAL STATIONARY PHASES. Available from: [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. Available from: [Link]

  • Ali, I., et al. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Malviya, V. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available from: [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Chromatography Forum. (2017). additives for chiral. Available from: [Link]

  • ResearchGate. (2021). The effect of mobile phase composition on the chiral separation of compounds. Available from: [Link]

  • PubMed. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Available from: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • Journal of the Korean Chemical Society. (n.d.). 34(1)-09-16 02(김경호).fm. Available from: [Link]

  • LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

  • Google Patents. (n.d.). US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations.
  • ECHA. (n.d.). [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride — Chemical Substance Information. Available from: [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]

  • MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-Fluoro vs. 4-Hydroxy Pyrrolidine Derivatives in Drug Design

As drug discovery programs increasingly rely on conformationally restricted scaffolds, pyrrolidine rings—most notably proline derivatives—have become ubiquitous. The substitution at the 4-position of the pyrrolidine ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on conformationally restricted scaffolds, pyrrolidine rings—most notably proline derivatives—have become ubiquitous. The substitution at the 4-position of the pyrrolidine ring is a powerful structural lever. By selecting between a 4-fluoro and a 4-hydroxy substituent, medicinal chemists can precisely tune a molecule's conformational landscape, basicity, lipophilicity, and metabolic stability.

This guide provides an objective, data-driven comparison of 4-fluoro and 4-hydroxy pyrrolidine derivatives, detailing the stereoelectronic mechanisms that govern their behavior and providing validated experimental protocols for their characterization.

Mechanistic Foundation: Stereoelectronic Control of Ring Pucker

The biological activity of pyrrolidine-containing drugs is heavily influenced by the ring's conformational state. The five-membered pyrrolidine ring is not flat; it adopts a puckered envelope conformation to relieve torsional strain. The two primary states are the Cγ-exo and Cγ-endo puckers.

When an electronegative substituent (like fluorine or hydroxyl) is introduced at the 4-position, it exerts a strong stereoelectronic effect known as the gauche effect[1]. The electron-withdrawing group withdraws electron density through the σ-bond framework, favoring a conformation where the highly polarized Cγ–X bond (X = F or OH) is gauche to the ring nitrogen's lone pair or polarized C–N bonds.

Fluorine vs. Hydroxyl: The Causality of Conformational Bias

While both substituents induce a gauche effect, fluorine is significantly more electronegative than oxygen. Consequently, the stereoelectronic control exerted by a 4-fluoro group is much stronger than that of a 4-hydroxy group[2].

  • (4R)-Substitution: Both (4R)-fluoroproline and (4R)-hydroxyproline strongly favor the Cγ-exo pucker. This exo pucker sterically and electronically couples with the preceding amide bond, heavily biasing it toward a trans conformation[3].

  • (4S)-Substitution: Conversely, (4S)-fluoroproline forces the ring into a Cγ-endo pucker, which subsequently increases the population of the cis amide bond[4].

Conformational_Equilibrium Sub 4-Substituted Pyrrolidine R_sub (4R)-Substitution (F or OH) Sub->R_sub S_sub (4S)-Substitution (F or OH) Sub->S_sub Exo Cγ-exo Pucker R_sub->Exo Gauche effect (F > OH) Endo Cγ-endo Pucker S_sub->Endo Gauche effect (F > OH) Trans Favors Trans Amide Bond Exo->Trans Steric/Electronic coupling Cis Favors Cis Amide Bond Endo->Cis Steric/Electronic coupling

Conformational equilibrium of 4-substituted pyrrolidines driven by stereoelectronic effects.

Physicochemical & ADME Profiling

The choice between a 4-fluoro and 4-hydroxy substitution extends beyond conformation; it fundamentally alters the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the drug candidate.

Quantitative Comparison
PropertyUnsubstituted Proline(4R)-Hydroxyproline(4R)-Fluoroproline
pKa of Secondary Amine 10.809.689.23
Preferred Ring Pucker Cγ-endo (slight)Cγ-exoCγ-exo (strong)
Trans:Cis Amide Ratio ~4:1~5:1~6:1 (or higher)
H-Bond Donor Capacity Yes (Amine only)Yes (Amine + OH)Yes (Amine only)
Metabolic Stability (Phase I/II) ModerateLow (Prone to oxidation/glucuronidation)High (Blocks metabolism)
Causality Behind the Data
  • Amine Basicity (pKa): Why does fluorine lower the pKa more effectively than hydroxyl? The intense inductive effect of the fluorine atom withdraws electron density from the pyrrolidine nitrogen. This increases the sp³ character of the nitrogen, stabilizing the unprotonated free base and lowering the pKa of the conjugate acid from 10.80 to 9.23[2][5]. In drug design, this lower pKa increases the fraction of unionized drug at physiological pH (7.4), dramatically enhancing passive membrane permeability.

  • Lipophilicity & CNS Penetration: Replacing a hydroxyl group with a fluorine atom removes a hydrogen bond donor. This reduction in the topological polar surface area (TPSA) and increase in lipophilicity (LogP) directly improves the Central Nervous System Multiparameter Optimization (CNS-MPO) score, making 4-fluoropyrrolidines superior candidates for blood-brain barrier (BBB) penetration[6].

  • Metabolic Stability: The 4-hydroxy group is a prime liability for Phase I oxidation (via CYP450 enzymes) and Phase II glucuronidation. Deoxyfluorination replaces this metabolic soft spot with a bioisosteric, metabolically inert C–F bond, significantly reducing intrinsic clearance (CL_int).

Experimental Validation: Step-by-Step Methodologies

To ensure scientific integrity, the characterization of these derivatives must rely on self-validating experimental systems. Below are the standard protocols for evaluating the conformational and metabolic differences between 4-fluoro and 4-hydroxy pyrrolidines.

Protocol 1: NMR-Based Conformational Analysis

This protocol is self-validating: the sum of the trans and cis populations must equal 100%, and the extracted J-couplings must cross-validate with the expected dihedral angles predicted by the Karplus equation for the assigned pucker state.

  • Sample Preparation: Dissolve 5-10 mg of the N-acetylated pyrrolidine methyl ester (e.g., Ac-Flp-OMe or Ac-Hyp-OMe) in 600 µL of D₂O or CDCl₃.

  • 1D ¹H-NMR Acquisition: Acquire a high-resolution 1D ¹H-NMR spectrum (minimum 400 MHz, preferably 600 MHz) at 298 K.

  • J-Coupling Extraction: Isolate the signals for the Hα, Hβ, Hγ, and Hδ protons. Extract the vicinal coupling constants (³J_Hα-Hβ and ³J_Hγ-Hδ).

  • Pucker Calculation: Apply the Haasnoot-de Leeuw-Altona (HLA) equation to the extracted ³J values to calculate the exact ratio of Cγ-exo to Cγ-endo conformers.

  • Isomer Quantification: Perform a 2D EXSY (Exchange Spectroscopy) or NOESY experiment. Integrate the cross-peaks between the acetyl methyl protons and the Hα/Hδ protons to precisely quantify the trans/cis amide bond ratio.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)
  • Incubation Setup: Prepare a 1 µM solution of the pyrrolidine derivative in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression yields the elimination rate constant (k), which is used to calculate the intrinsic clearance (CL_int).

Workflow Start Candidate Synthesis: 4-Fluoro vs 4-Hydroxy NMR NMR Conformational Analysis (1D 1H, NOESY) Start->NMR ADME In Vitro ADME (HLM Clearance, LogD) Start->ADME Pucker Determine Cγ Pucker (J-coupling analysis) NMR->Pucker Isomer Quantify Trans/Cis Ratio (Exchange spectroscopy) NMR->Isomer Perm Membrane Permeability (PAMPA/Caco-2) ADME->Perm Metab Metabolic Stability (LC-MS/MS quantification) ADME->Metab Lead Lead Selection & Optimization Pucker->Lead Isomer->Lead Perm->Lead Metab->Lead

Experimental workflow for characterizing 4-substituted pyrrolidine derivatives.

Target Binding & Drug Design Applications

The practical applications of these stereoelectronic principles are vast.

Collagen Hyperstability: Natural collagen relies on (4R)-hydroxyproline to maintain its triple-helix structure. However, substituting hydroxyproline with (4R)-fluoroproline yields a synthetic collagen mimic, (Pro-Flp-Gly)₁₀, that is significantly more thermally stable than the natural (Pro-Hyp-Gly)₁₀ sequence[1]. The fluorine atom perfectly preorganizes the main-chain torsion angles via the gauche effect without relying on the entropically costly bridging water molecules required by the hydroxyl group[2].

CNS Drug Optimization: In small molecule drug design, replacing a 4-hydroxy group with a 4-fluoro group is a standard tactic to rescue a failing CNS candidate. By simultaneously lowering the basic amine's pKa and reducing the hydrogen bond donor count, the fluorinated derivative achieves superior passive diffusion across the blood-brain barrier while mitigating P-glycoprotein (P-gp) efflux liabilities[6].

Conclusion

The transition from a 4-hydroxy to a 4-fluoro pyrrolidine derivative is not merely an isosteric replacement; it is a fundamental reprogramming of the molecule's stereoelectronics. While 4-hydroxypyrrolidines are excellent for establishing specific hydrogen-bonding networks with target proteins, 4-fluoropyrrolidines offer superior conformational rigidity, enhanced membrane permeability, and robust metabolic stability. Understanding the causality behind these differences allows drug developers to rationally select the optimal substitution for their specific target product profile.

Sources

Comparative

Engineering Stereocontrol: A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyrrolidine Organocatalysts

As a Senior Application Scientist, I approach catalyst selection not merely as a matter of chemical yield, but as an exercise in mechanistic elegance and operational robustness. Pyrrolidine-based organocatalysts, particu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach catalyst selection not merely as a matter of chemical yield, but as an exercise in mechanistic elegance and operational robustness. Pyrrolidine-based organocatalysts, particularly L-proline and the Jørgensen-Hayashi diarylprolinol silyl ethers, have fundamentally reshaped asymmetric synthesis[1]. However, the drive for absolute stereocontrol and long-term catalyst stability has led to a structural evolution: the strategic incorporation of fluorine.

This guide objectively compares the catalytic efficiency of fluorinated pyrrolidines—specifically those leveraging the fluorine-iminium ion gauche effect—against their non-fluorinated counterparts, providing researchers with the mechanistic insights and empirical data needed to optimize asymmetric workflows.

Mechanistic Foundations: The Fluorine-Iminium Ion Gauche Effect

The introduction of fluorine into a pyrrolidine scaffold is not a simple steric modification; it is a profound stereoelectronic intervention[2]. In non-fluorinated catalysts, the intermediate iminium ion formed with an α,β-unsaturated aldehyde (enal) retains a degree of conformational flexibility, which can lead to competing transition states and eroded enantioselectivity[3].

Conversely, in fluorinated "designer" catalysts such as Gilmour's (S)-2-(fluorodiphenylmethyl)pyrrolidine, the highly polarized C–F bond acts as a conformational lock[4]. When the iminium ion forms, it is subjected to reinforcing hyperconjugative ( σC−H​→σC−F∗​ ) and electrostatic ( N+⋅⋅⋅Fδ− ) interactions[2]. This phenomenon, known as the fluorine-iminium ion gauche effect , forces the molecule into a rigid synclinal-endo conformation[2]. This preorganization predictably positions the bulky phenyl groups to perfectly shield one face of the electrophile, directing the incoming nucleophile with extreme precision[5].

G1 C Fluorinated Pyrrolidine Catalyst I Transient Iminium Ion C->I S α,β-Unsaturated Aldehyde S->I G Fluorine-Iminium Gauche Effect (σC-H → σ*C-F & N⁺···F⁻) I->G Stereoelectronic Drive P Synclinal-Endo Conformation (Facial Shielding) G->P Conformational Lock N Stereoselective Attack (e.g., H₂O₂) P->N Directed Approach E Enantioenriched Epoxide (>95% ee) N->E Catalyst Regeneration

Catalytic workflow highlighting the fluorine-iminium ion gauche effect.

Comparative Performance Data: Epoxidation of Enals

To objectively evaluate catalytic efficiency, we examine the Weitz-Scheffer epoxidation of trans-cinnamaldehyde. This reaction serves as an excellent benchmarking system because the stereochemical outcome is highly sensitive to the spatial arrangement of the catalyst's shielding groups[2].

As shown in Table 1 , the fluorinated catalyst achieves an exceptional 96% enantiomeric excess (ee)[2]. When the fluorine atom is replaced by a methyl group—a moiety of similar steric bulk but lacking the electronegativity to induce the gauche effect—the enantioselectivity plummets to 16%[2]. This stark contrast proves that the efficiency of the catalyst is driven by stereoelectronic preorganization, not merely steric hindrance[4]. While the classic Jørgensen-Hayashi catalyst achieves comparable stereocontrol (94% ee), it relies on a different structural paradigm that introduces stability trade-offs[1][3].

Table 1: Catalytic Efficiency in Enal Epoxidation
CatalystStructural ModificationEnantiomeric Excess (ee)Primary Mechanistic Driver
(S)-2-(fluorodiphenylmethyl)pyrrolidine β -Fluorination96% Fluorine-Iminium Gauche Effect
Jørgensen-Hayashi Catalyst Silyl Ether (O-TMS)94% Steric bulk + O-TMS Gauche Effect
(S)-2-(fluoromethyl)pyrrolidine Phenyl group deletion25% Insufficient steric shielding
(S)-2-(methyldiphenylmethyl)pyrrolidine Non-fluorinated (Methyl)16% Steric bulk only (Conformationally flexible)

(Data synthesized from comparative deletion experiments and benchmarking studies[1][2][3])

Operational Robustness: C–F vs. O–TMS Bonds

Beyond initial enantioselectivity, drug development professionals must consider catalyst lifespan and reusability. The Jørgensen-Hayashi catalyst utilizes a trimethylsilyl (TMS) ether group. While highly effective, this O-TMS bond is susceptible to hydrolysis and desilylation in the presence of moisture or acidic additives, which compromises catalyst reusability and precludes its use in continuous flow applications[1].

Fluorinated pyrrolidines solve this by replacing the labile O-TMS group with a highly stable C–F bond[1]. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the catalyst chemically inert to hydrolysis[6]. This allows the fluorinated catalyst to be immobilized onto solid supports without any decrease in catalytic performance, enabling highly sustainable, continuous-flow enantioselective paradigms[1].

G2 N1 Jørgensen-Hayashi Catalyst (O-TMS Ether) • High Enantioselectivity • Prone to Hydrolysis/Desilylation N2 Gilmour Fluorinated Catalyst (β-Fluoroamine) • High Enantioselectivity • Chemically Inert C-F Bond N1->N2 Evolution for Stability

Structural evolution from labile silyl ethers to robust C-F bonds.

Experimental Workflow: Enantioselective Epoxidation

To ensure trustworthiness and reproducibility, the following protocol details the enantioselective epoxidation of trans-cinnamaldehyde using the fluorinated organocatalyst. This procedure is designed as a self-validating system where the final analytical step confirms the mechanistic hypothesis.

Step 1: Catalyst Preparation

  • In a clean, dry round-bottom flask, dissolve 10 mol% of (S)-2-(fluorodiphenylmethyl)pyrrolidine in chloroform (CHCl 3​ )[2].

  • Causality: CHCl 3​ is selected as a non-coordinating solvent. Protic solvents could disrupt the delicate electrostatic N+⋅⋅⋅Fδ− interactions required to trigger the gauche effect.

Step 2: Substrate Addition

  • Add 1.0 equivalent of the α,β -unsaturated aldehyde (trans-cinnamaldehyde) to the solution at ambient temperature[2]. Stir for 10 minutes to allow the transient iminium ion to form and adopt its preorganized synclinal-endo conformation.

Step 3: Oxidant Introduction

  • Slowly add 1.2 equivalents of aqueous hydrogen peroxide (H 2​ O 2​ , 35% w/w) dropwise to the mixture[2].

  • Causality: Slow addition manages the exothermic nature of peroxide reactions and prevents non-selective, uncatalyzed background oxidation of the enal, ensuring the nucleophile only attacks the highly shielded iminium intermediate.

Step 4: Reaction Monitoring & Quenching

  • Vigorously stir the biphasic mixture. Monitor the conversion via TLC or GC-MS.

  • Upon complete consumption of the starting material (typically 3 hours), quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ to safely neutralize any unreacted peroxide.

Step 5: Extraction & Purification

  • Extract the aqueous layer three times with CH 2​ Cl 2​ . Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purify the crude epoxy aldehyde via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 6: Analytical Validation

  • Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak IC column)[1]. An ee of >95% validates that the fluorine-driven conformational lock successfully shielded the Re-face of the iminium ion.

Conclusion

The strategic insertion of fluorine into pyrrolidine organocatalysts transcends simple structural modification. By harnessing stereoelectronic principles like the fluorine-iminium ion gauche effect, chemists can achieve unprecedented levels of preorganization. Compared to non-fluorinated alternatives, fluorinated pyrrolidines offer a superior blend of absolute stereocontrol and operational robustness, making them indispensable tools for modern asymmetric synthesis and continuous-flow drug manufacturing.

References

  • Fluorinated organocatalysts for the enantioselective epoxidation of enals: molecular preorganisation by the fluorine-iminium ion gauche effect - PubMed (NIH) 4

  • A Fluorinated “Designer” Organocatalyst - Thieme Connect 3

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - ACS Publications 2

  • Translating the Enantioselective Michael Reaction to a Continuous Flow Paradigm with an Immobilized, Fluorinated Organocatalyst - ACS Publications 1

  • The fluorine Gauche effect - ETH Zurich Research Collection 5

  • Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - Beilstein Journals 6

Sources

Validation

Benchmarking ((2s,4r)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride against other chiral building blocks

Benchmarking ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride in Medicinal Chemistry Executive Summary ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is a highly versatile chiral building block in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride in Medicinal Chemistry

Executive Summary

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride is a highly versatile chiral building block in modern drug design. By installing a fluorine atom at the C4 position of the pyrrolidine ring, chemists can exert precise stereoelectronic control over the molecule's conformation and physicochemical properties. This guide benchmarks ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol against its non-fluorinated, diastereomeric, and hydroxylated counterparts, providing actionable data, mechanistic causality, and self-validating experimental protocols for researchers.

Mechanistic Rationale: The Fluorine Advantage

The substitution of hydrogen for fluorine on the pyrrolidine ring introduces two critical physicochemical shifts that dictate its behavior in biological systems and synthetic workflows:

  • Inductive pKa Modulation : Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect significantly lowers the pKa of the adjacent secondary amine[1]. This increases the fraction of the unprotonated (neutral) amine at physiological pH, thereby enhancing membrane permeability and lipophilicity (LogD)[2].

  • The Stereoelectronic Gauche Effect : Unlike steric bulk, which repels adjacent groups, the highly polarized C-F bond engages in hyperconjugative interactions. Specifically, the C-F σ* orbital acts as an electron acceptor for adjacent antiperiplanar C-H bonding orbitals[3]. In the (2S,4R) configuration, this gauche effect enforces a distinct Cγ-exo ring pucker[3][4]. This pre-organizes the spatial trajectory of the hydroxymethyl group and the amine lone pair, which can drastically reduce the entropic penalty upon target binding[5].

G A 4-Fluoropyrrolidine Substitution B Electronegative Inductive Effect A->B C Stereoelectronic Gauche Effect A->C D Decreased Amine pKa (~8.2 vs 9.6) B->D E Conformational Bias (Cγ-exo pucker) C->E F Enhanced Bioavailability & Membrane Permeability D->F G Pre-organized Receptor Binding Geometry E->G

Logical relationship of fluorine substitution on pyrrolidine physicochemical properties.

Benchmarking Data: Comparative Performance

To objectively evaluate ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol, we benchmark it against three standard alternatives:

  • L-Prolinol ((S)-Pyrrolidin-2-ylmethanol) : The standard, non-fluorinated baseline.

  • ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol : The diastereomer, which adopts a Cγ-endo pucker due to the inverted stereocenter at C4[1].

  • ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methanol : A polar analog where fluorine is replaced by a hydroxyl group, eliminating the gauche effect and introducing hydrogen bonding[3].

Table 1: Physicochemical and Reactivity Benchmarking Profile

Chiral Building BlockAmine pKaDominant Ring PuckerLogD (pH 7.4)Relative Amidation Rate
L-Prolinol~9.6Dynamic (exo/endo)-1.21.00x (Baseline)
(2S,4R)-4-Fluoro ~8.2 Cγ-exo -0.3 0.85x
(2S,4S)-4-Fluoro~8.2Cγ-endo-0.40.60x
(2S,4R)-4-Hydroxy~8.9Cγ-exo-1.80.90x

Data represents generalized consensus values for 4-substituted prolinol derivatives[1][3][4][5].

Analysis of Causality:

  • Basicity & Reactivity : The reduced pKa of the fluorinated analogs (~8.2) compared to L-Prolinol (~9.6) makes the nitrogen less nucleophilic, slightly reducing the rate of amide bond formation[4]. However, the (2S,4S) diastereomer exhibits a much slower coupling rate (0.60x) than the (2S,4R) isomer (0.85x). This is caused by the Cγ-endo pucker of the (2S,4S) isomer, which sterically hinders the nitrogen lone pair during nucleophilic attack[3][6].

  • Lipophilicity : The C-F bond is highly polarized but poorly polarizable, making it a weak hydrogen bond acceptor[1]. This, combined with the higher fraction of neutral amine at pH 7.4, significantly improves the LogD of the fluorinated compounds compared to the hydroxylated analog[7].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for benchmarking these building blocks in your own laboratory.

Protocol 1: Self-Validating Potentiometric pKa Determination

Objective: Accurately measure the pKa of the pyrrolidine nitrogen to predict physiological ionization. Causality: Standard pH titrations are vulnerable to electrode drift and carbonate contamination. This protocol uses a Gran plot transformation to self-validate the linearity of the electrode response, ensuring the measured pKa is an intrinsic property of the molecule, not an artifact of the setup.

  • Preparation : Dissolve 1.0 mmol of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride in 50 mL of degassed, deionized water. Add NaCl to a final concentration of 0.15 M to maintain constant physiological ionic strength.

  • Titration : Under a continuous argon purge (to strictly exclude atmospheric CO2), titrate with standardized 0.1 M NaOH in 0.1 mL increments.

  • Equilibration : Allow the pH reading to stabilize (ΔpH < 0.005 per minute) before recording each data point to ensure thermodynamic equilibrium.

  • Data Processing (Self-Validation) : Plot the Gran function ( Vb​×10pH ) against the volume of base added ( Vb​ ). A perfectly linear Gran plot validates the absence of carbonate interference and electrode drift.

  • Calculation : Extract the exact pKa from the half-equivalence point of the first derivative curve.

Protocol 2: Kinetic Benchmarking of Amide Coupling

Objective: Quantify the relative reactivity of the secondary amine in a standard peptide coupling scenario. Causality: Relying on isolated yields is misleading due to variable losses during chromatography. This workflow uses in situ HPLC-MS with an internal standard to continuously monitor reaction kinetics, providing a true measure of nucleophilicity regardless of total reaction volume changes.

G S1 Equimolar Mix: Amine + Acid + Internal Std S2 Initiate Coupling: HATU / DIPEA in DMF at 25°C S1->S2 S3 Aliquots Quenched Every 5 Mins (HPLC-MS) S2->S3 S4 Plot Conversion vs. Time (Derive Rate) S3->S4

Experimental workflow for kinetic benchmarking of amide coupling reactivity.

  • Reaction Setup : In a 10 mL vial, dissolve 0.5 mmol of the chosen pyrrolidine building block, 0.5 mmol of phenylacetic acid, and 0.1 mmol of biphenyl (internal standard) in 4.0 mL of anhydrous DMF.

  • Initiation : Add 1.5 mmol of DIPEA, followed immediately by 0.55 mmol of HATU. Start the timer.

  • Kinetic Sampling : At 5, 10, 15, 30, and 60 minutes, withdraw a 10 μL aliquot and immediately quench it into 990 μL of 50:50 Acetonitrile:Water containing 0.1% TFA to halt the reaction.

  • Analysis : Analyze the quenched samples via HPLC-UV (254 nm).

  • Quantification : Calculate the conversion percentage by taking the ratio of the product peak area to the biphenyl internal standard peak area. Plot conversion vs. time to determine the initial reaction rate ( kobs​ ).

Conclusion

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride offers a superior balance of pre-organized Cγ-exo conformation and enhanced lipophilicity compared to L-prolinol and its hydroxylated analogs. While its reduced pKa slightly attenuates nucleophilicity, the resulting increase in physiological membrane permeability makes it a premium building block for optimizing pharmacokinetic profiles in drug discovery[2][5].

Sources

Comparative

Reproducibility and Scalability of Synthetic Routes for ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol Hydrochloride: A Comparative Guide

Introduction: The Mechanistic Challenge of C4-Fluorination ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol hydrochloride (CAS: 623583-09-5) is a highly valued chiral building block in modern drug discovery. It is frequently in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Challenge of C4-Fluorination

((2S,4R)-4-fluoropyrrolidin-2-yl)methanol hydrochloride (CAS: 623583-09-5) is a highly valued chiral building block in modern drug discovery. It is frequently incorporated into the core structures of targeted therapeutics, including Janus Kinase (JAK) inhibitors[1] and Autotaxin (ATX) inhibitors[2]. The strategic placement of a fluorine atom at the C4 position of the pyrrolidine ring modulates the basicity of the adjacent amine, enhances metabolic stability, and optimizes the lipophilicity of the final drug candidate.

The Stereochemical Dilemma: The primary synthetic challenge lies in the stereoselective installation of the fluorine atom. Direct nucleophilic fluorination (deoxofluorination) proceeds via an SN2 mechanism, which inherently causes an inversion of stereochemical configuration. If one attempts to directly fluorinate the naturally abundant and inexpensive trans-4-hydroxy-L-proline (which possesses a 2S, 4R configuration), the reaction yields the undesired cis-(2S, 4S)-fluoro diastereomer. Therefore, accessing the target (2S, 4R)-fluoro architecture requires either a carefully orchestrated "double inversion" strategy or alternative enolate chemistry.

Objective Comparison of Synthetic Strategies

To guide process chemists and discovery scientists, we compare three distinct pathways for acquiring this building block:

Route A: The "Double Inversion" Deoxofluorination (Industry Standard)

This route relies on a Mitsunobu reaction to invert the C4 hydroxyl group of natural trans-4-hydroxy-L-proline to the cis-(2S,4S) configuration. A subsequent deoxofluorination using Diethylaminosulfur trifluoride (DAST) inverts the center a second time, restoring the (2S,4R) configuration[3].

  • Pros: Excellent diastereomeric ratio (dr > 98:2); utilizes inexpensive, naturally derived starting materials.

  • Cons: DAST is thermally unstable and poses explosion risks at scale; the reaction requires strict cryogenic conditions (-78 °C).

Route B: Electrophilic Fluorination of Pyroglutamates

An alternative approach involves forming an enolate from a protected pyroglutamate derivative and trapping it with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), followed by reduction.

  • Pros: Avoids hazardous nucleophilic fluorinating agents entirely.

  • Cons: Poor facial selectivity during the enolate fluorination typically results in a nearly 1:1 mixture of (2S,4R) and (2S,4S) diastereomers. The required tedious chromatographic separation severely limits yield and scalability.

Route C: Direct Commercial Sourcing

Given the hazards of DAST and the poor selectivity of NFSI, many laboratories opt to purchase the pre-synthesized building block from specialized chemical vendors (e.g., Sigma-Aldrich, AChemBlock)[4][5].

  • Pros: Guaranteed purity (≥97%); eliminates the need for hazardous reagent handling and complex purification bottlenecks.

  • Cons: Higher upfront material cost compared to in-house synthesis from basic precursors.

Quantitative Performance Summary
ParameterRoute A: Mitsunobu-DASTRoute B: Electrophilic FluorinationRoute C: Commercial Sourcing
Overall Yield 35–45% (Over 4 steps)<15% (Due to poor dr)N/A (100% recovery)
Diastereomeric Ratio (dr) >98:2~1:1 (Requires chromatography)≥97:3 (Quality Assured)
Scalability Moderate (DAST thermal hazards)Poor (Chromatographic bottleneck)High (Immediate availability)
Cost / Time Low material cost / High labor timeHigh material cost / High labor timeHigh upfront cost / Zero labor time

Self-Validating Experimental Protocol: Route A

For laboratories executing the synthesis in-house, Route A provides the highest stereofidelity. The following protocol outlines the critical parameters and the mechanistic causality behind each step.

Step 1: Mitsunobu Inversion to (2S,4S) Configuration

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous THF.

  • Cool the solution to 0 °C and add Triphenylphosphine (PPh3) and 4-Nitrobenzoic acid.

  • Add Diethyl azodicarboxylate (DEAD) dropwise, then allow to stir at 20 °C[3].

  • Causality: DEAD and PPh3 activate the C4-OH into a superior leaving group. The bulky nitrobenzoate nucleophile attacks via SN2, forcing the inversion of the (2S,4R) center to (2S,4S). Subsequent mild hydrolysis yields the cis-4-hydroxy intermediate.

Step 2: Deoxofluorination (The Second Inversion)

  • Dissolve the cis-4-hydroxy intermediate in anhydrous CH2Cl2.

  • Cool the reactor strictly to -78 °C under an inert argon atmosphere.

  • Add DAST dropwise. Allow the mixture to slowly warm to 20 °C[3].

  • Causality: DAST converts the hydroxyl into a leaving group, followed by fluoride attack. The cryogenic temperature is absolutely critical: it kinetically suppresses the competing E2 elimination pathway that would otherwise form an undesired 3,4-dehydro-proline byproduct. This second SN2 reaction restores the desired (4R) stereochemistry. (Note: For scale-up >100g, consider replacing DAST with the safer crystalline alternative XtalFluor-E).

Step 3: Ester Reduction

  • Dissolve the fluorinated ester in THF at 0 °C.

  • Add Diisobutylaluminum hydride (DIBAL-H) dropwise.

  • Causality: DIBAL-H selectively reduces the methyl ester to the primary alcohol without risking defluorination or ring-opening.

Step 4: Deprotection & Salt Formation (Self-Validation)

  • Treat the resulting N-Boc alcohol with HCl in Methanol[5].

  • Causality: The acidic environment cleaves the Boc protecting group. The target product precipitates out of the methanolic solution as a highly crystalline hydrochloride salt. This crystallization acts as a built-in, self-validating purification step, enriching the final diastereomeric purity to >97% and removing organic-soluble impurities.

Synthetic Workflow Visualization

SyntheticWorkflow A trans-4-Hydroxy-L-proline (2S, 4R) B 1. Protection (Boc/Me) 2. Mitsunobu Inversion (DEAD, PPh3) A->B C cis-4-Hydroxy-L-proline derivative (2S, 4S) B->C Inversion 1 D Deoxofluorination (DAST or XtalFluor-E) SN2 Inversion C->D E trans-4-Fluoro derivative (2S, 4R) D->E Inversion 2 F 1. Reduction (DIBAL-H) 2. Deprotection (HCl/MeOH) E->F G ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol HCl Target Product F->G Final Salt

Fig 1: Double-inversion synthetic workflow for ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol HCl.

References

  • Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides - Google Patents. [1]

  • AUTOTAXIN INHIBITORS COMPRISING A HETEROAROMATIC RING-BENZYL-AMIDE-CYCLE CORE - European Patent Office. [2]

  • L-Hydroxyproline | Endogenous Metabolite - Ambeed.com. [3]

  • Hcl in methanol | Sigma-Aldrich. [5]

  • ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol hydrochloride 97% - AChemBlock. [4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ((2s,4r)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride

As a Senior Application Scientist, I frequently consult on the integration of specialized chiral building blocks into drug discovery pipelines. ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (CAS: 623583-09-5) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of specialized chiral building blocks into drug discovery pipelines. ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (CAS: 623583-09-5) is a highly valuable intermediate. The strategic incorporation of sp3-hybridized fluorinated motifs is critical in modern medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity without adding significant steric bulk[1][2].

However, handling this compound presents a dual operational challenge: it is a multi-route acute toxin and a highly hygroscopic amine hydrochloride salt[3][4]. This guide provides a self-validating, causality-driven protocol for the safe handling, weighing, and disposal of this material, ensuring both operator safety and experimental integrity.

Hazard Assessment & Causality

To design an effective safety and operational protocol, we must first understand why the chemical behaves the way it does. Standard safety data sheets list hazards, but understanding the underlying chemical causality is what prevents accidents.

Table 1: Hazard Classification & Chemical Causality

Hazard ClassGHS CodeChemical & Physiological Causality
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332The low molecular weight and lipophilic nature of the fluorinated pyrrolidine ring enhance membrane permeability. This makes systemic absorption highly efficient across all exposure routes[3].
Skin & Eye Irritation H315, H319As a hydrochloride salt, contact with physiological moisture (sweat, tears, mucous membranes) causes a localized drop in pH, leading to acute acid-base irritation and tissue damage[3].
Specific Target Organ Toxicity (Single Exposure)H336Inhalation of fine powders or aerosols can lead to central nervous system depression, a common pharmacological trait of bioavailable pyrrolidine derivatives[3].
Severe Hygroscopicity N/A (Operational Hazard)The electronegative chloride counterion acts as a strong hydrogen bond acceptor, rapidly pulling atmospheric water into the crystal lattice[4]. This causes caking, deliquescence, and catastrophic weighing errors[5].

Personal Protective Equipment (PPE) Matrix

Your PPE is your last line of defense. Because this compound is acutely toxic via the dermal route and highly irritating, standard laboratory attire is insufficient.

Table 2: Required PPE and Operational Rationale

PPE ComponentSpecificationOperational Causality & Rationale
Gloves Double-gloved Nitrile (min. 4 mil thickness).The fluorinated backbone increases lipophilicity, potentially acting as a permeation enhancer through standard latex. Double-gloving ensures that if the outer layer is breached by the acidic salt, the inner layer maintains the barrier.
Eye Protection Tight-fitting, splash-proof chemical goggles.Standard safety glasses leave the orbital cavity exposed to airborne dust. Given the H319 (Eye Irrit. 2A) classification, absolute isolation from airborne particulates is mandatory[3].
Body Protection Flame-retardant, fluid-resistant lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through contaminated surfaces or snagging on analytical balances, while fluid resistance prevents dissolved salt solutions from reaching the skin.
Respiratory Fume hood (Face velocity: 80-100 fpm) OR N95/P100 Respirator.The compound is toxic via inhalation (H332) and causes CNS depression (H336)[3]. All handling must occur in a controlled draft environment. If a hood is unavailable (e.g., during a bulk spill), a P100 particulate respirator is required.

Operational Handling Protocol

Handling hygroscopic hydrochloride salts requires meticulous environmental control. Absorbed moisture leads to hydrolysis of the amine hydrochloride, degrading the compound and destroying stoichiometric accuracy in sensitive cross-coupling or amidation reactions[5].

Step-by-Step Methodology: Moisture-Free Weighing and Transfer
  • Step 1: Environmental Assessment. Check the ambient relative humidity (RH). If RH > 30%, do not open the primary container in ambient air.

  • Step 2: Static Mitigation. Hydrochloride salts milled to fine powders accumulate static charge. Pass a static-dissipating anti-static gun over your spatulas and weigh boats. Causality: Static causes the hygroscopic powder to "jump" to charged surfaces, leading to contamination and loss of mass.

  • Step 3: Glovebox or Schlenk Line Preparation. For highly sensitive experiments, transfer the sealed container into a glovebox with a dry, inert atmosphere (Argon or Nitrogen)[5]. If using a fume hood, purge the receiving flask with Argon.

  • Step 4: Rapid Weighing. Tare a clean, oven-dried vial with a septum cap. Quickly transfer the desired mass of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride into the vial and immediately seal it.

  • Step 5: Dissolution. Inject anhydrous solvent (e.g., anhydrous DCM or DMF) directly through the septum into the sealed vial.

Self-Validation Check: Observe the dissolution profile. A cloudy solution in anhydrous DCM indicates that the salt absorbed moisture prior to dissolution, as the resulting hydrate is significantly less soluble in non-polar organic solvents. If cloudy, the stoichiometric mass is compromised, and the batch should be discarded or recrystallized.

Workflow A Storage: ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol HCl (Desiccator / Inert Gas) B Assess Ambient Humidity A->B C Glovebox Transfer (Argon/N2 Atmosphere) B->C RH > 30% or High Precision Req. D Fume Hood Transfer (High Draft, Schlenk Line) B->D RH < 30% E Rapid Weighing & Immediate Capping (Minimize Air Exposure) C->E D->E F Dissolution in Anhydrous Solvent (e.g., DCM, DMF) E->F G Proceed to Cross-Coupling / Amidation F->G

Fig 1: Operational workflow for handling hygroscopic toxic salts.

Spill Response & Disposal Plan

Because this compound contains a covalently bound fluorine atom and a chloride counterion, it must be treated as halogenated hazardous waste .

Step-by-Step Methodology: Solid Spill Containment
  • Evacuate and Assess: If the spill occurs outside a fume hood, instruct personnel to step back. Assess the volume.

  • Don Additional PPE: Equip a P100 respirator if the powder is airborne.

  • Suppress Dust (Crucial Step): Do not sweep dry powder. The H332/H336 inhalation hazard makes airborne dust highly dangerous[3]. Lightly mist the spill with a compatible, high-boiling solvent (e.g., isopropanol) to collapse the dust profile.

  • Mechanical Collection: Use a non-sparking, disposable plastic scoop to collect the wetted paste. Transfer it into a wide-mouth, sealable glass jar.

  • Chemical Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution. Causality: The basic solution neutralizes residual acidic hydrochloride salts, rendering the surface safe for standard cleaning.

  • Waste Segregation: Label the jar explicitly as "Halogenated Organic Solid Waste - Toxic/Irritant." Do not mix with aqueous or non-halogenated waste streams, as the fluorinated organics require high-temperature incineration to prevent the release of hydrofluoric acid (HF) gas during disposal.

Self-Validation Check: After surface decontamination, wipe the area with a piece of universal pH paper dampened with distilled water. A pH reading of 6.5–7.5 confirms that all residual hydrochloride salt has been successfully neutralized and removed.

References

  • NextSDS. "[(2S,4R)
  • ACS Publications. "2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences." Organic Process Research & Development.
  • Apollo Scientific. "Fluorinated Building Blocks for Medicinal Chemistry." Apollo Scientific.
  • BenchChem. "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride." BenchChem.
  • National Institutes of Health. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." PMC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2s,4r)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride
Reactant of Route 2
((2s,4r)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.